4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-amino-3-cyclopropyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c6-9-4(3-1-2-3)7-8-5(9)10/h3H,1-2,6H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSPUADGNVTVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368182 | |
| Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31821-73-5 | |
| Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31821-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a multi-step process commencing from readily available starting materials. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a three-step sequence. This well-established route for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is adapted here for the cyclopropyl derivative.[1][2][3] The general scheme involves the preparation of cyclopropanecarboxylic acid hydrazide, its conversion to a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate to yield the target triazole.
A visual representation of the synthetic workflow is provided below:
References
An In-depth Technical Guide to the Chemical Properties of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages data from closely related 5-substituted-4-amino-4H-1,2,4-triazole-3-thiol analogs to present a thorough profile. The guide covers its chemical structure, physicochemical properties, synthesis, and spectral analysis. Furthermore, it delves into the potential biological activities and mechanisms of action, drawing parallels from well-studied derivatives. Detailed experimental protocols for synthesis and characterization are provided, alongside visualizations of the synthetic workflow and a putative biological signaling pathway to offer a practical resource for researchers in drug discovery and development.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in a variety of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antifungal, antibacterial, antiviral, and antitubercular properties. The incorporation of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring, along with a substituent at the 5-position, gives rise to the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol class of compounds. These molecules have garnered significant attention for their potential as lead compounds in drug discovery. This guide focuses on the cyclopropyl derivative, this compound, a molecule that combines the versatile triazole core with the unique conformational and electronic properties of a cyclopropyl ring.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, its fundamental properties can be inferred from its structure and data available for analogous compounds.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| CAS Number | 31821-73-5 | [1] |
| Molecular Formula | C₅H₈N₄S | Calculated |
| Molecular Weight | 156.21 g/mol | Calculated |
| Appearance | Likely a white to off-white crystalline solid | Inferred from analogs |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF, with limited solubility in water. | Inferred from analogs |
| Melting Point | Not available. Analogs like the 5-phenyl derivative melt at 195 °C (dec.). |
Synthesis
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols typically follows a well-established multi-step pathway starting from a carboxylic acid. The general synthetic route is outlined below.
General Synthetic Protocol
A common method for the synthesis of this class of compounds involves the following key steps:
-
Esterification: The starting carboxylic acid (cyclopropanecarboxylic acid in this case) is converted to its corresponding methyl or ethyl ester.
-
Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the corresponding acid hydrazide.
-
Dithiocarbazate Formation: The acid hydrazide is treated with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to yield a potassium dithiocarbazinate salt.
-
Cyclization: The potassium salt is cyclized by refluxing with an excess of hydrazine hydrate to form the final this compound.[2]
Detailed Experimental Protocol (Illustrative Example)
The following is a detailed protocol for the synthesis of a 5-substituted analog, which can be adapted for the cyclopropyl derivative.
Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide A mixture of ethyl cyclopropanecarboxylate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 6-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solvent is removed under reduced pressure, and the resulting solid is washed with cold ether to yield the acid hydrazide.
Step 2: Synthesis of Potassium 3-(cyclopropanecarbonyl)dithiocarbazate To a solution of potassium hydroxide (0.12 mol) in absolute ethanol (100 mL), cyclopropanecarboxylic acid hydrazide (0.1 mol) is added with stirring. After the hydrazide dissolves, carbon disulfide (0.12 mol) is added dropwise while keeping the temperature below 30°C. The mixture is stirred for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with cold ether, and dried.[2]
Step 3: Synthesis of this compound A suspension of the potassium salt (0.05 mol) in water (50 mL) is treated with hydrazine hydrate (0.1 mol). The mixture is refluxed for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas may evolve. The reaction mixture is then cooled and acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure product.[2]
Spectroscopic Characterization (Based on Analogs)
The structure of the synthesized compound can be confirmed using various spectroscopic techniques. The following table summarizes the expected spectral data based on published data for 5-substituted-4-amino-4H-1,2,4-triazole-3-thiols.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals | Reference |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~5.5 (s, 2H, NH₂), ~2.0-2.2 (m, 1H, CH-cyclopropyl), ~0.8-1.2 (m, 4H, CH₂-cyclopropyl) | [2][3] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~150 (C₅), ~8-12 (CH-cyclopropyl), ~5-8 (CH₂-cyclopropyl) | |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~2600 (S-H stretching), ~1620 (C=N stretching), ~1560 (N-H bending) | [4] |
| Mass Spectrometry | [M+H]⁺ at m/z 157.05 | Calculated |
Biological Activity and Potential Mechanism of Action
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol are known to possess a range of biological activities, most notably as antimicrobial and antitubercular agents.[5][6][7]
Antimicrobial and Antitubercular Activity
Numerous studies have demonstrated the efficacy of this class of compounds against various bacterial and fungal strains, including multi-drug-resistant Mycobacterium tuberculosis. The biological activity is often influenced by the nature of the substituent at the 5-position.
Putative Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, studies on analogous compounds suggest that they may act by inhibiting essential enzymes in pathogenic microorganisms. One such proposed target is the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis pathway.[6] Inhibition of this enzyme disrupts the formation of the mycobacterial cell wall, leading to cell death.
Visualizations
Synthetic Workflow
Caption: General Synthetic Workflow for this compound.
Putative Antimicrobial Signaling Pathway
Caption: Putative inhibitory action on the bacterial fatty acid synthesis pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, the well-established chemistry and biological activity of its analogs provide a strong foundation for future research. This guide offers a comprehensive summary of its expected properties and the methodologies for its synthesis and characterization, serving as a valuable resource for scientists and researchers in the field of medicinal chemistry. Further investigation into the specific properties and biological mechanisms of the cyclopropyl derivative is warranted to fully explore its therapeutic potential.
References
- 1. 4-AMINO-5-CYCLOPROPYL-4H-[1,2,4]TRIAZOLE-3-THIOL | 31821-73-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics [mdpi.com]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
Elucidation of the Molecular Structure of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, antimicrobial, and anticancer properties. The incorporation of a cyclopropyl moiety at the 5-position and an amino group at the 4-position of the triazole ring, combined with a thiol group at the 3-position, suggests a molecule with significant potential for biological activity and as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.
Chemical Structure
The chemical structure of this compound is presented below. The molecule can exist in tautomeric forms, primarily as the thione and thiol forms. The thione form is generally considered to be the more stable tautomer in the solid state.
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound typically proceeds through a multi-step reaction sequence starting from cyclopropanecarboxylic acid. A generalized synthetic pathway is illustrated below.
Caption: General synthesis pathway for this compound.
Experimental Protocol for Synthesis
Step 1: Synthesis of Cyclopropanecarboxylic acid hydrazide A mixture of methyl cyclopropanecarboxylate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol or water) to yield pure cyclopropanecarboxylic acid hydrazide.
Step 2: Synthesis of Potassium dithiocarbazinate salt To a cooled solution of potassium hydroxide (1.1 equivalents) in absolute ethanol, cyclopropanecarboxylic acid hydrazide (1 equivalent) is added, followed by the dropwise addition of carbon disulfide (1.2 equivalents) while maintaining the temperature below 10°C. The mixture is stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold ethanol and diethyl ether, and dried under vacuum.
Step 3: Synthesis of this compound A suspension of the potassium dithiocarbazinate salt (1 equivalent) in water is treated with hydrazine hydrate (2 equivalents). The reaction mixture is heated under reflux for 6-8 hours, during which the evolution of hydrogen sulfide gas may be observed. The reaction mixture is then cooled to room temperature and acidified with a dilute mineral acid (e.g., HCl) to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the final product.
Spectroscopic Data for Structure Elucidation
The following tables summarize the expected spectroscopic data for this compound based on the analysis of analogous compounds.
Table 1: Expected ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | SH (thiol tautomer) or NH (thione tautomer) |
| ~5.5 | br s | 2H | NH₂ |
| ~2.0-2.2 | m | 1H | CH (cyclopropyl) |
| ~0.8-1.2 | m | 4H | CH₂ (cyclopropyl) |
Table 2: Expected ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=S (thione tautomer) |
| ~150 | C-N (triazole ring) |
| ~8-12 | CH (cyclopropyl) |
| ~5-8 | CH₂ (cyclopropyl) |
Table 3: Expected IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300-3100 | N-H stretching (NH₂) |
| ~3000-2900 | C-H stretching (cyclopropyl) |
| ~2600-2500 | S-H stretching (thiol tautomer, often weak) |
| ~1620-1600 | C=N stretching (triazole ring) |
| ~1300-1200 | C=S stretching (thione tautomer) |
Table 4: Expected Mass Spectrometry Data
| m/z | Assignment |
| 156 | [M]⁺ (Molecular ion) |
| 157 | [M+H]⁺ (in ESI-MS) |
Experimental Workflow for Structure Elucidation
A general workflow for the structural elucidation of a newly synthesized compound like this compound is depicted below.
Caption: Experimental workflow for structure elucidation.
Hypothetical Biological Screening Workflow
Given the therapeutic potential of 1,2,4-triazole derivatives, a primary screening workflow to assess the biological activity of this compound could be implemented as follows.
Caption: Hypothetical workflow for biological activity screening.
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of well-established synthetic protocols and comprehensive spectroscopic analysis. While specific experimental data for this particular molecule is scarce in the literature, the presented guide, based on analogous compounds, provides a robust framework for its synthesis and characterization. Further research into this and related compounds is warranted to explore their potential applications in drug discovery and development.
An In-depth Technical Guide to 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol (CAS 31821-73-5)
This technical guide provides a comprehensive overview of the known and predicted properties of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with potential applications in drug development. Due to the limited availability of data for this specific molecule, this guide incorporates information from closely related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives to project its physicochemical characteristics, biological activities, and potential mechanisms of action.
Chemical and Physical Properties
This compound is a small molecule featuring a triazole ring, a functional thiol group, an amino group, and a cyclopropyl moiety. These structural features are anticipated to confer specific chemical reactivity and biological activity.
| Property | Value | Source |
| CAS Number | 31821-73-5 | Chemical Supplier Catalogs |
| Molecular Formula | C₅H₈N₄S | Chemical Supplier Catalogs |
| Molecular Weight | 156.21 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | This compound | |
| SMILES | C1CC1c2nnc(S)n2N | |
| Appearance | Predicted to be a white or off-white solid | Inferred from related compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | Inferred from related compounds |
| Melting Point | Not available |
Synthesis
The synthesis of this compound is expected to follow a well-established route for this class of compounds, starting from the corresponding carboxylic acid.
Experimental Protocol: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
-
Esterification: The starting carboxylic acid (cyclopropanecarboxylic acid) is esterified, typically by refluxing with an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate, usually by refluxing, to form the corresponding acid hydrazide.
-
Formation of Potassium Dithiocarbazinate: The acid hydrazide is treated with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solvent at a controlled temperature to yield the potassium dithiocarbazinate salt.
-
Cyclization: The potassium salt is cyclized by refluxing with an excess of hydrazine hydrate. The reaction mixture is then cooled and acidified (e.g., with hydrochloric acid) to precipitate the crude this compound.
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Biological Activity
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. While specific data for the cyclopropyl derivative is not available, the following table summarizes the observed activities of analogous compounds.
| Activity | Test System | Results for Analogous Compounds |
| Antimicrobial | Various bacterial strains (e.g., S. aureus, E. coli) | Moderate to good activity, with some derivatives showing MIC values in the low µg/mL range. |
| Antifungal | Various fungal strains (e.g., C. albicans, A. niger) | Moderate to good activity, with some derivatives showing MIC values comparable to standard antifungal agents. |
| Anticancer | Various cancer cell lines (e.g., MCF-7, HCT-116) | Some derivatives exhibit cytotoxic effects with IC₅₀ values in the micromolar range. |
| Anti-inflammatory | In vivo and in vitro models | Some derivatives have shown potential anti-inflammatory effects. |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Application of Test Compound: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The discs are placed on the surface of the inoculated agar plates. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
-
Controls: A disc impregnated with the solvent alone is used as a negative control, and discs with standard antibiotics are used as positive controls.
Potential Mechanism of Action
The mechanism of action for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is believed to vary depending on the biological target.
-
Antifungal Activity: Triazole-based antifungal agents are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of the membrane and ultimately, fungal cell death.
-
Antimicrobial Activity: For their antibacterial effects, these compounds may target various essential bacterial enzymes. One potential target is dihydrofolate reductase (DHFR), an enzyme involved in the folic acid synthesis pathway, which is essential for bacterial DNA synthesis.
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Anticancer Activity: The anticancer activity of triazole derivatives could be attributed to the inhibition of various kinases involved in cancer cell signaling pathways or by inducing apoptosis.
Hypothetical Signaling Pathway Inhibition in Fungi
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this particular molecule is limited, the extensive research on its analogs suggests that it is a promising candidate for further investigation as an antimicrobial, antifungal, or anticancer agent. The synthetic route is well-established, and standardized protocols for evaluating its biological activity are readily available. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to determine its specific pharmacological profile and potential for drug development.
Biological Activity of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available literature lacks specific quantitative biological activity data for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The following guide presents data from structurally related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives to provide insights into potential biological activities. The presented data should be considered as a predictive guide for research and development purposes.
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] The incorporation of a 4-amino and a 3-thiol group into the 1,2,4-triazole scaffold creates a versatile pharmacophore with significant potential for biological interactions. This technical guide focuses on the biological activities of derivatives of this compound, a class of compounds that has garnered interest for its potential therapeutic applications. The primary biological activities associated with this class of compounds are antimicrobial (antibacterial and antifungal), anticancer, and antioxidant.[3]
This document provides a comprehensive overview of these activities, supported by quantitative data from structurally similar compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Synthesis of the Core Scaffold
The synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core typically involves a multi-step process. A general synthetic route is outlined below. The specific synthesis for the 5-cyclopropyl derivative would start with cyclopropanecarboxylic acid.
Figure 1: General synthetic pathway for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Antimicrobial Activity
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated significant activity against a range of bacterial and fungal pathogens.[3] The mechanism of antifungal action for many triazole compounds involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1]
Quantitative Antimicrobial Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against selected microorganisms.
Table 1: Antibacterial Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound (Substituent at C5) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Pyridin-4-yl (4c) | 16 | 20 | - | - | [3] |
| Pyridin-4-yl (4e) | - | - | 25 | - | [3] |
| Phenyl | >1000 | >1000 | >1000 | >1000 | [4] |
| 4-Chlorophenyl | 500 | 250 | 1000 | 1000 | [4] |
| 2,4-Dichlorophenyl | 250 | 125 | 500 | 500 | [4] |
Table 2: Antifungal Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound (Substituent at C5) | Candida albicans | Aspergillus niger | Reference |
| Pyridin-4-yl (4e) | 24 | 32 | [3] |
| Phenyl | >1000 | >1000 | [4] |
| 4-Chlorophenyl | 500 | 1000 | [4] |
| 2,4-Dichlorophenyl | 250 | 500 | [4] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compounds
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Then, add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Several 1,2,4-triazole derivatives have been reported to possess significant anticancer properties.[2] The proposed mechanism for some of these compounds involves the induction of apoptosis through the caspase signaling pathway.[5]
Quantitative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against different cancer cell lines.
Table 3: Anticancer Activity of 1,2,4-Triazole Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Indolyl-1,2,4-triazole (Vg) | MCF-7 (Breast) | 0.891 | [5] |
| Indolyl-1,2,4-triazole (Vf) | MDA-MB-231 (Breast) | 1.914 | [5] |
| 1,2,4-triazole derivative (7e) | Hela (Cervical) | 2.9 | [6] |
| 1,2,4-triazole derivative (7e) | A549 (Lung) | 9.4 | [6] |
| 1,2,4-triazole derivative (10a) | MCF-7 (Breast) | 6.43 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Antioxidant Activity
Certain 1,2,4-triazole derivatives have been shown to possess antioxidant properties, which are often evaluated by their ability to scavenge free radicals.[7]
Quantitative Antioxidant Data
The following table presents the IC50 values for the DPPH radical scavenging activity of some 1,2,4-triazole derivatives.
Table 4: Antioxidant Activity of 1,2,4-Triazole Derivatives (DPPH Scavenging IC50)
| Compound | IC50 (µg/mL) | Reference |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 7.12 ± 2.32 | [7] |
| 4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one) | 10 ± 0.7 | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Materials:
-
Test compounds
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid)
-
96-well microtiter plates or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Test Solutions: Prepare different concentrations of the test compounds and the standard antioxidant in methanol.
-
Reaction Mixture: In each well or cuvette, add a specific volume of the test solution (e.g., 100 µL) and the DPPH solution (e.g., 100 µL).
-
Control: Prepare a control sample containing methanol instead of the test solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value is the concentration of the compound that scavenges 50% of the DPPH free radicals.
Signaling Pathways and Experimental Workflow
Proposed Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The antifungal activity of many triazole compounds is attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to a dysfunctional cell membrane and ultimately cell death.
References
- 1. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. isres.org [isres.org]
Spectroscopic Analysis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document presents expected spectroscopic characteristics based on the well-documented analysis of structurally similar 1,2,4-triazole-3-thiol derivatives. The guide outlines detailed experimental protocols for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. All quantitative data are summarized in structured tables for clarity. Furthermore, this guide includes a visual workflow for the spectroscopic analysis process, rendered using Graphviz (DOT language), to facilitate a deeper understanding of the experimental logic.
Introduction
This compound belongs to the 1,2,4-triazole class of heterocyclic compounds, which are known for their diverse pharmacological activities. The structural characterization of these molecules is a critical step in drug discovery and development, ensuring purity, confirming identity, and elucidating molecular structure. Spectroscopic techniques are the primary tools for this purpose. This guide will detail the expected outcomes from the spectroscopic analysis of the title compound.
Expected Spectroscopic Data
The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are extrapolated from data for analogous compounds and are intended to serve as a reference for experimental work.
Table 1: Expected ¹H NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.5 - 6.0 | Singlet | 2H | -NH₂ |
| ~1.8 - 2.2 | Multiplet | 1H | -CH- (cyclopropyl) |
| ~0.8 - 1.2 | Multiplet | 4H | -CH₂- (cyclopropyl) |
| ~13.0 - 13.5 | Singlet | 1H | -SH |
Table 2: Expected ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | C=S (Thione form) |
| ~150 - 155 | C5 (Triazole ring) |
| ~145 - 150 | C3 (Triazole ring) |
| ~8 - 12 | -CH- (cyclopropyl) |
| ~5 - 10 | -CH₂- (cyclopropyl) |
Table 3: Expected FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3100 | Strong, Broad | N-H stretching (NH₂) |
| 2600 - 2550 | Weak | S-H stretching (Thiol) |
| 1620 - 1600 | Medium | C=N stretching (Triazole ring) |
| 1580 - 1550 | Medium | N-H bending (NH₂) |
| 1300 - 1250 | Strong | C=S stretching (Thione) |
| ~3080 | Medium | C-H stretching (cyclopropyl) |
| ~1020 | Medium | C-C stretching (cyclopropyl) |
Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| [M]⁺ | Molecular Ion |
| [M-SH]⁺ | Loss of sulfhydryl radical |
| [M-NH₂]⁺ | Loss of amino radical |
| [M-C₃H₅]⁺ | Loss of cyclopropyl radical |
Table 5: Expected UV-Visible Spectroscopic Data
| λmax (nm) | Solvent | Transition |
| ~250 - 260 | Ethanol | π → π |
| ~280 - 290 | Ethanol | n → π |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the dry powder directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
-
Record a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
Data Processing: The software will automatically perform the background subtraction. Analyze the positions and relative intensities of the absorption bands.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.
-
Data Acquisition:
-
Scan the wavelength range from 200 to 400 nm.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic organic compound featuring a triazole ring substituted with amino, cyclopropyl, and thiol groups. This molecule belongs to a class of compounds, the 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, which are of significant interest in medicinal and agricultural chemistry due to their diverse biological activities. Derivatives of this scaffold have demonstrated potential as antifungal, antibacterial, and herbicidal agents. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, and potential applications based on related structures.
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is This compound . It is important to recognize the tautomeric nature of this molecule, which can exist in equilibrium between the thiol and thione forms. The thione tautomer can be named 4-amino-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Synonyms and Identifiers:
-
Synonyms: 3H-1,2,4-Triazole-3-thione, 4-amino-5-cyclopropyl-2,4-dihydro-
-
CAS Number: 31821-73-5
| Property | Value |
| Molecular Formula | C₅H₈N₄S |
| Molecular Weight | 156.21 g/mol |
| Canonical SMILES | C1CC1C2=NN=C(S)N2N |
| InChI | InChI=1S/C5H8N4S/c6-9-4(8-7-5(9)10)3-1-2-3/h3H,1-2,6H2,(H,8,10) |
Synthesis
General Synthetic Pathway
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols generally proceeds through the following key steps, starting from cyclopropanecarboxylic acid:
-
Esterification: Conversion of cyclopropanecarboxylic acid to its corresponding methyl or ethyl ester.
-
Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form cyclopropanecarbohydrazide.
-
Formation of Potassium Dithiocarbazinate: Treatment of the carbohydrazide with carbon disulfide in the presence of a base, typically potassium hydroxide, in an alcoholic solvent.
-
Cyclization: Reaction of the potassium dithiocarbazinate salt with an excess of hydrazine hydrate. This step involves an intramolecular cyclization with the elimination of hydrogen sulfide to form the desired this compound.
References
The Enduring Scaffold: A Technical Guide to the Discovery and History of 1,2,4-Triazole-3-thiol Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole-3-thiol core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry for over a century. Its unique structural features and versatile reactivity have led to the development of a vast array of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthetic routes, and evolution of 1,2,4-triazole-3-thiol chemistry, offering valuable insights for researchers and professionals engaged in the design and development of novel therapeutics.
A Historical Perspective: The Dawn of Triazole Chemistry
The journey into the world of 1,2,4-triazoles began in the late 19th and early 20th centuries with the pioneering work of chemists exploring the synthesis of novel heterocyclic systems. While the exact first synthesis of the parent 1,2,4-triazole-3-thiol is not definitively documented in a single seminal paper, its origins are intrinsically linked to the development of fundamental reactions for constructing the 1,2,4-triazole ring.
Two landmark reactions laid the groundwork for triazole synthesis:
-
The Pellizzari Reaction (1911): First described by Guido Pellizzari, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[1] This method provided an early pathway to substituted 1,2,4-triazoles.
-
The Einhorn-Brunner Reaction (1905, 1914): Independently developed by Alfred Einhorn and Karl Brunner, this reaction utilizes the condensation of imides with alkyl hydrazines to yield isomeric mixtures of 1,2,4-triazoles.[2]
These early methods, while foundational, often required harsh reaction conditions. The specific introduction of the thiol group at the 3-position of the 1,2,4-triazole ring is most directly traced to synthetic strategies involving thiosemicarbazide and its derivatives. The cyclization of acylthiosemicarbazides in an alkaline medium emerged as a key and widely adopted method for the preparation of 5-substituted-4H-1,2,4-triazole-3-thiols.[3][4] Similarly, the reaction of thiocarbohydrazide with carboxylic acids has been a fruitful route to 4-amino-5-substituted-1,2,4-triazole-3-thiols.[5]
Foundational Synthetic Protocols
The synthesis of the 1,2,4-triazole-3-thiol scaffold and its derivatives has evolved to include a variety of methodologies. Below are detailed protocols for key foundational syntheses.
Synthesis of 1,2,4-Triazole-3(5)-thiol
This two-step procedure outlines the preparation of the parent 1,2,4-triazole-3-thiol from thiosemicarbazide and formic acid.
Step 1: Synthesis of 1-Formyl-3-thiosemicarbazide
-
Reaction Setup: In a 2-liter round-bottomed flask, heat 400 mL of 90% formic acid on a steam bath for 15 minutes.
-
Addition of Thiosemicarbazide: Add 182 g (2 moles) of colorless thiosemicarbazide to the heated formic acid. Swirl the mixture until the thiosemicarbazide dissolves.
-
Reaction and Crystallization: Continue heating on the steam bath for 30 minutes. During this time, crystalline 1-formyl-3-thiosemicarbazide will typically separate.
-
Isolation and Purification: Add 600 mL of boiling water to the reaction mixture to form a milky solution. Filter the hot solution through a fluted filter paper. Allow the filtrate to stand for 1 hour, then cool in an ice bath for 2 hours. Collect the precipitated 1-formyl-3-thiosemicarbazide by suction filtration and air-dry overnight.
Step 2: Synthesis of 1,2,4-Triazole-3(5)-thiol
-
Reaction Setup: In a 2-liter round-bottomed flask, dissolve 178.5 g (1.5 moles) of 1-formyl-3-thiosemicarbazide and 60 g (1.5 moles) of sodium hydroxide in 300 mL of water.
-
Cyclization: Heat the solution on a steam bath for 1 hour.
-
Acidification and Precipitation: Cool the solution in an ice bath for 30 minutes. Carefully add 150 mL of concentrated hydrochloric acid.
-
Isolation and Recrystallization: Cool the reaction mixture in an ice bath for 2 hours. Collect the precipitated 1,2,4-triazole-3(5)-thiol by suction filtration. Dissolve the crude product in 300 mL of boiling water and filter through a fluted filter paper. Cool the filtrate in an ice bath for 1 hour to recrystallize the product. Collect the purified thiol by suction filtration and air-dry overnight.
General Procedure for the Synthesis of 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiols
This method involves the cyclization of a 1-acyl-4-aryl-thiosemicarbazide in an alkaline medium.
-
Reaction Setup: A mixture of the appropriate 1-acyl-4-aryl-thiosemicarbazide (1 mmol) and a 2N sodium hydroxide solution (1 mmol in 40 mg) is refluxed for 4 hours.
-
Work-up: After cooling, the solution is acidified with hydrochloric acid.
-
Isolation: The resulting precipitate is filtered off.
-
Purification: The crude product is then recrystallized from ethanol to yield the pure 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiol.[4]
General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This procedure utilizes the reaction of a potassium dithiocarbazate intermediate with hydrazine.
-
Formation of Potassium Dithiocarbazate: A mixture of the appropriate acid hydrazide, potassium hydroxide, and carbon disulfide in absolute ethanol is stirred at room temperature. The resulting potassium dithiocarbazate is typically used in the next step without further purification.
-
Cyclization with Hydrazine: The potassium dithiocarbazate is dissolved in water, and hydrazine hydrate is added. The mixture is refluxed.
-
Work-up: Upon cooling, the reaction mixture is diluted with cold water and acidified with concentrated hydrochloric acid.
-
Isolation and Purification: The precipitated product is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol or an ethanol-water mixture to give the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Physicochemical and Biological Data of Representative 1,2,4-Triazole-3-thiol Derivatives
The following tables summarize key quantitative data for a selection of 1,2,4-triazole-3-thiol compounds, highlighting their physicochemical properties and biological activities.
Table 1: Physicochemical Properties of Selected 1,2,4-Triazole-3-thiol Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| 1,2,4-Triazole-3(5)-thiol | C₂H₃N₃S | 101.13 | 220-222 | |
| 5-Phenyl-4H-1,2,4-triazole-3-thiol | C₈H₇N₃S | 177.23 | - | |
| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | C₆H₆N₄OS | 182.20 | 202-203 | [4] |
| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃N₃S | 267.35 | - | [4] |
| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | C₇H₇N₅S | 193.23 | - |
Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | 0.264 (mM) | [6] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Streptococcus pyogenes | 0.132 (mM) | [6] |
| Derivatives of 4-(4-bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus subtilis | 31.25 | [6] |
| Ofloxacin-1,2,4-triazole derivatives | Staphylococcus aureus | 0.25 - 1 | [6] |
| Ofloxacin-1,2,4-triazole derivatives | Escherichia coli | 0.25 - 1 | [6] |
Table 3: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Hydrazone derivatives of 1,2,4-triazole-3-thiol | IGR39 (Melanoma) | 2 - 17 | [4] |
| Hydrazone derivatives of 1,2,4-triazole-3-thiol | MDA-MB-231 (Breast Cancer) | 2 - 17 | [4] |
| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Panc-1 (Pancreatic Cancer) | 2 - 17 | [4] |
| 1,2,3-Triazole-coumarin-glycosyl hybrid 8 | Various cancer cell lines | 0.22 - 0.93 | [7] |
| 1,2,3-Triazole-coumarin-glycosyl hybrid 10 | Various cancer cell lines | 0.12 - 0.79 | [7] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of 1,2,4-triazole-3-thiol derivatives stem from their ability to interact with various biological targets, often leading to the modulation of critical cellular signaling pathways.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
A primary mechanism of antifungal action for many azole compounds, including those with a 1,2,4-triazole scaffold, is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Specifically, these compounds target and inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This inhibition disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.
Anticancer Activity: Modulation of Apoptotic Pathways
Several 1,2,4-triazole-3-thiol derivatives have demonstrated potent anticancer activity through the induction of apoptosis. This programmed cell death is often triggered by the inhibition of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and Wnt/β-catenin pathways.
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a crucial regulator of cell survival. Activation of this pathway leads to the phosphorylation and inactivation of pro-apoptotic proteins. Certain 1,2,4-triazole-3-thiol derivatives can inhibit components of this pathway, such as specific kinases, leading to the activation of downstream apoptotic effectors like caspases.[8]
Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is also implicated in cell fate, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Inhibition of components of the Wnt/β-catenin pathway by 1,2,4-triazole derivatives can lead to a decrease in the transcription of anti-apoptotic genes and promote apoptosis.[8]
Conclusion
The 1,2,4-triazole-3-thiol scaffold has a rich history rooted in the foundational principles of heterocyclic chemistry. From its early synthesis through classical named reactions to the development of a vast library of derivatives, this versatile core continues to be a source of inspiration for medicinal chemists. The ability of these compounds to interact with a wide range of biological targets, thereby modulating critical cellular pathways, underscores their therapeutic potential. A thorough understanding of the historical context, synthetic methodologies, and mechanisms of action of 1,2,4-triazole-3-thiol derivatives is essential for the rational design of future generations of drugs targeting a myriad of diseases. This technical guide serves as a comprehensive resource to aid researchers in this ongoing endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
In-Depth Technical Guide on 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Theoretical Framework
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. While specific theoretical studies on this particular molecule are not extensively available in current literature, this document outlines the standard computational methodologies employed for analogous 1,2,4-triazole derivatives, offering a robust framework for future research.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a five-membered 1,2,4-triazole ring. This core structure is substituted with an amino group at position 4, a cyclopropyl group at position 5, and a thiol group at position 3. The presence of these functional groups, particularly the thiol and amino moieties, makes it an interesting candidate for coordination chemistry, materials science, and pharmaceutical development due to its potential for hydrogen bonding and metal ion chelation.
Molecular Information:
| Property | Value |
| Molecular Formula | C₅H₈N₄S |
| Molecular Weight | 156.21 g/mol |
| IUPAC Name | This compound |
Experimental Data
The following sections detail the experimental synthesis and characterization of the title compound.
Synthesis Protocol
The synthesis of this compound can be achieved through the cyclization of a thiocarbohydrazide derivative with cyclopropanecarboxylic acid. A general and effective method is described below.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: A mixture of thiocarbohydrazide and cyclopropanecarboxylic acid is prepared.
-
Reflux: The reaction mixture is heated under reflux for several hours.
-
Isolation of Crude Product: While still hot, the reaction mixture is poured into a beaker and allowed to cool to room temperature. The crude product precipitates and is collected by filtration under reduced pressure.
-
Purification: The collected crude solid is then recrystallized from ethanol. The pure product is isolated via vacuum filtration.
This procedure has been reported to yield the final product as a white solid with a yield of approximately 66% and a melting point of 146°C[1][2].
Spectroscopic Characterization
The structure of the synthesized this compound has been confirmed by various spectroscopic techniques. The key data are summarized below.
Table 1: Spectroscopic Data for this compound [1][2]
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 13.30 (s, 1H, SH), 5.54 (s, 2H, NH₂), 2.06–1.99 (m, 1H, CH-cyclopropyl), 1.00–0.84 (m, 4H, CH₂-cyclopropyl) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 166.18 (C=S), 153.95 (C-cyclopropyl), 7.42 (CH-cyclopropyl), 5.18 (CH₂-cyclopropyl) |
| TOF-MS (m/z) | [M+H]⁺ calculated for C₅H₉N₄S⁺: 157.2070, found: 157.2330 |
Theoretical Studies Framework
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of molecules. For compounds like this compound, DFT calculations can provide valuable insights.
Typical DFT Investigation Workflow:
Key Aspects of DFT Studies:
-
Geometry Optimization: The first step is to find the most stable 3D conformation of the molecule (the global minimum on the potential energy surface). This provides optimized bond lengths, bond angles, and dihedral angles.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Molecular Docking
For researchers in drug development, molecular docking is a key computational technique to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.
Protocol for Molecular Docking:
-
Preparation of the Ligand: The 3D structure of this compound is optimized using a suitable force field or quantum mechanical method.
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Docking Simulation: A docking program (e.g., AutoDock, GOLD) is used to systematically explore the conformational space of the ligand within the defined binding site of the protein.
-
Analysis of Results: The results are analyzed based on the binding energy scores and the predicted binding poses. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are examined.
Conclusion
This technical guide has consolidated the available experimental data for the synthesis and characterization of this compound. Furthermore, it has provided a detailed framework for the theoretical investigation of this molecule using standard computational chemistry techniques. While specific theoretical data for this compound is yet to be published, the outlined methodologies for DFT calculations and molecular docking can serve as a valuable starting point for researchers aiming to explore the electronic properties and potential biological applications of this and related 1,2,4-triazole derivatives. The provided experimental data serves as a solid foundation for such future theoretical and applied studies.
References
- 1. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl group at the 5-position can significantly influence the molecule's conformational flexibility and lipophilicity, potentially enhancing its biological activity and making it an attractive target for drug discovery programs.
These application notes provide detailed synthetic protocols for the preparation of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and its derivatives. The methodologies are based on established synthetic routes for analogous compounds and are intended to serve as a comprehensive guide for researchers in organic and medicinal chemistry.
General Synthetic Pathway
The most common and reliable method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involves a three-step sequence starting from the corresponding carboxylic acid. This pathway is adaptable for the synthesis of the 5-cyclopropyl derivative, beginning with cyclopropanecarboxylic acid.
The general workflow is illustrated below:
Caption: General synthetic workflow for this compound and its Schiff base derivatives.
Experimental Protocols
The following are detailed experimental protocols for each step in the synthesis of this compound.
Step 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide
This initial step involves the conversion of a cyclopropyl ester (e.g., methyl cyclopropanecarboxylate) or the acid itself to the corresponding hydrazide.
Protocol:
-
To a solution of methyl cyclopropanecarboxylate (0.1 mol) in absolute ethanol (150 mL), add hydrazine hydrate (0.2 mol, 99-100%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, distill off the excess ethanol under reduced pressure.
-
Cool the resulting residue in an ice bath to induce crystallization.
-
Filter the solid product, wash with cold diethyl ether, and dry in a vacuum desiccator.
Step 2: Synthesis of Potassium 3-(cyclopropanecarbonyl)dithiocarbazate
The acid hydrazide is then converted to its potassium dithiocarbazinate salt.
Protocol:
-
Dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL) with cooling.
-
To this solution, add cyclopropanecarboxylic acid hydrazide (0.1 mol) and stir until fully dissolved.
-
Add carbon disulfide (0.12 mol) dropwise to the mixture while maintaining the temperature below 30°C with an ice bath.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Collect the precipitated potassium salt by filtration, wash with anhydrous diethyl ether, and dry under vacuum. The salt is typically used in the next step without further purification.
Step 3: Synthesis of this compound
The final step is the cyclization of the potassium salt to form the desired triazole ring.
Protocol:
-
Suspend potassium 3-(cyclopropanecarbonyl)dithiocarbazate (0.1 mol) in water (100 mL).
-
Add hydrazine hydrate (0.2 mol, 99-100%) to the suspension.
-
Reflux the mixture for 3-5 hours, during which the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood). The color of the reaction mixture may also change.
-
Cool the reaction mixture to room temperature and dilute with an equal volume of cold water.
-
Acidify the solution to pH 5-6 with a dilute acid (e.g., 10% HCl or acetic acid) to precipitate the product.
-
Filter the crude product, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.
Optional Step 4: Synthesis of Schiff Base Derivatives
The 4-amino group of the synthesized triazole can be readily derivatized, for instance, by condensation with aromatic aldehydes to form Schiff bases.
Protocol:
-
Dissolve this compound (0.01 mol) in absolute ethanol (30 mL).
-
Add the desired aromatic aldehyde (0.01 mol) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the mixture to room temperature, and collect the precipitated Schiff base by filtration.
-
Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or DMF) to obtain the pure derivative.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols based on literature precedents for analogous compounds. These values can be used as a general guideline for the synthesis of the cyclopropyl derivative.
| Step | Reactants | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| 1 | Carboxylic Acid Ester, Hydrazine Hydrate | Ethanol | 4 - 6 | Reflux | 80 - 95 |
| 2 | Acid Hydrazide, CS₂, KOH | Ethanol | 12 - 18 | Room Temp. | 85 - 95 |
| 3 | Potassium Dithiocarbazinate, Hydrazine Hydrate | Water | 3 - 5 | Reflux | 70 - 90 |
| 4 | 4-Amino-triazole, Aromatic Aldehyde | Ethanol | 6 - 8 | Reflux | 75 - 90 |
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: Determined using a capillary melting point apparatus.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity, typically using silica gel plates and a suitable eluent system (e.g., ethyl acetate/hexane).
-
Infrared (IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks for this compound include:
-
N-H stretching (amino group): ~3300-3100 cm⁻¹
-
S-H stretching (thiol group): ~2600-2550 cm⁻¹
-
C=N stretching (triazole ring): ~1620 cm⁻¹
-
N-N stretching: ~1450 cm⁻¹
-
C-S stretching: ~700 cm⁻¹
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates. For the target compound, characteristic signals would include those for the cyclopropyl protons, the amino protons, and the thiol proton.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.
-
Carbon disulfide is flammable, volatile, and toxic. Avoid inhalation and contact with skin.
-
Hydrogen sulfide gas, which may be evolved during the cyclization step, is highly toxic. Ensure adequate ventilation and consider using a scrubber if performing the reaction on a large scale.
-
Potassium hydroxide is corrosive. Avoid contact with skin and eyes.
Application Notes and Protocols: 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the investigation of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as a potential antimicrobial agent. The 1,2,4-triazole scaffold is a core component in numerous therapeutic agents known for a wide range of biological activities, including antibacterial and antifungal effects.[1][2][3] These notes cover the synthesis of the target compound, its potential mechanism of action, and standardized protocols for evaluating its antimicrobial efficacy through in vitro assays. While comprehensive antimicrobial data for the specific cyclopropyl derivative is emerging, this guide utilizes data from structurally related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol analogs to provide a predictive framework and comparative baseline for experimental work.
Synthesis Protocol
The synthesis of this compound can be achieved through the cyclization of a carboxylic acid derivative with thiocarbohydrazide. This multi-step synthesis is a common and effective method for preparing this class of heterocyclic compounds.[2][4][5]
Protocol 1: Synthesis of this compound
Materials:
-
Cyclopropanecarboxylic acid
-
Thiocarbohydrazide
-
Phosphorus oxychloride (POCl₃) or an alternative dehydrating agent
-
Hydrazine hydrate
-
Potassium hydroxide
-
Carbon disulfide
-
Ethanol
-
Pyridine
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
Method A: From Carboxylic Acid and Thiocarbohydrazide
-
Step 1: Fusion Reaction: A mixture of cyclopropanecarboxylic acid (1 eq.) and thiocarbohydrazide (1 eq.) is heated at its melting point temperature until the evolution of water vapor ceases.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solidified mass is triturated with a 10% sodium bicarbonate solution to remove any unreacted acid.
-
Step 3: Purification: The resulting solid product, this compound, is filtered, washed thoroughly with cold water, and dried.[5] Recrystallization from ethanol or an ethanol-water mixture can be performed for further purification.[6]
Method B: From Acid Hydrazide
-
Step 1: Synthesis of Potassium 3-(cyclopropanoyl)dithiocarbazate: Cyclopropanecarboxylic acid hydrazide (prepared from the corresponding ester and hydrazine hydrate) is reacted with carbon disulfide in the presence of ethanolic potassium hydroxide.[5][7]
-
Step 2: Cyclization: The resulting potassium salt is refluxed with an excess of hydrazine hydrate.[5][7] The reaction involves the intramolecular cyclization and elimination of hydrogen sulfide.
-
Step 3: Acidification and Purification: After reflux, the reaction mixture is cooled and acidified with dilute hydrochloric acid to precipitate the product. The precipitate is then filtered, washed with water, and recrystallized from ethanol.[5]
Characterization: The final product should be characterized by standard analytical techniques, including melting point, FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[4][8]
Caption: Synthesis workflow for this compound.
Potential Antimicrobial Mechanism of Action
The antimicrobial activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with essential microbial processes. While the specific mechanism for the title compound requires experimental validation, potential pathways can be inferred from related structures.
-
Inhibition of Ergosterol Biosynthesis (Antifungal): A primary mechanism for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to fungal growth inhibition.
-
Enzyme Inhibition (Antibacterial): Triazole derivatives have been shown to inhibit various bacterial enzymes crucial for survival. For instance, some triazole hybrids target DNA gyrase, an enzyme essential for DNA replication.[3] Others may inhibit metabolic enzymes, disrupting vital cellular functions.
-
Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.
Caption: Potential antimicrobial mechanisms of action for 1,2,4-triazole derivatives.
Experimental Protocols for Antimicrobial Screening
Standardized methods are crucial for determining the antimicrobial efficacy of a new compound. The following protocols describe the agar disk diffusion method for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Agar Disk Diffusion Susceptibility Test (Kirby-Bauer Method)
This method provides a qualitative assessment of antimicrobial activity.
Materials:
-
Test compound solution (e.g., 1 mg/mL in DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial/Fungal cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs, forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the inoculum suspension. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known amount of the test compound (e.g., 10 µL of a 1 mg/mL solution) onto the inoculated agar surface using sterile forceps. Gently press each disk to ensure complete contact with the agar.
-
Controls: Place a disk impregnated with the solvent (e.g., DMSO) as a negative control and a disk with a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a positive control.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.
-
Data Interpretation: Measure the diameter of the zone of inhibition (clear area around the disk where growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater sensitivity of the microorganism to the compound.
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.
Materials:
-
Test compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Bacterial/Fungal inoculum prepared as in Protocol 2 and diluted to yield a final concentration of approx. 5 x 10⁵ CFU/mL in the wells.
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound). Well 12 can be a sterility control (broth only).
-
Inoculation: Add 50 µL of the prepared microbial inoculum to wells 1 through 11, bringing the final volume in each well to 100 µL.
-
Incubation: Cover the plate and incubate under the same conditions as described in Protocol 2.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader to measure optical density (e.g., at 600 nm).
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Representative Antimicrobial Activity Data
While specific data for this compound is limited in published literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against various microorganisms. This data serves as a valuable reference for anticipating potential activity and selecting appropriate microbial strains for testing.
Table 1: Antibacterial Activity of Analogous 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound Derivative (R-group) | S. aureus | B. subtilis | E. coli | S. typhi | Reference |
| 4-Hydroxyphenyl | 16 | 20 | >100 | >100 | [1] |
| 4-Bromophenyl | >100 | >100 | 25 | 31 | [1] |
| Phenyl (Schiff Base Analogs) | 50-100 | - | >100 | - | [9] |
Table 2: Antifungal Activity of Analogous 1,2,4-Triazole Derivatives (MIC in µg/mL)
| Compound Derivative (R-group) | C. albicans | A. niger | Reference |
| 4-Bromophenyl | 24 | 32 | [1] |
| 4-Hydroxyphenyl | >100 | >100 | [1] |
| Phenyl (Schiff Base Analogs) | >100 | >100 | [9] |
Note: The activity of these compounds is highly dependent on the nature of the substituent at the 5-position and any modifications to the 4-amino group.[1] The cyclopropyl group in the title compound may confer unique electronic and steric properties that could influence its antimicrobial spectrum and potency. The data presented should be used as a comparative guide for experimental design.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Schiff bases derived from 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the 1,2,4-triazole nucleus and the imine group, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The protocols detailed herein are based on established methodologies for analogous 1,2,4-triazole derivatives.[4][5][6][7]
Introduction
Schiff bases, characterized by the -C=N- (azomethine) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone.[8] In this context, the 4-amino group of this compound serves as the primary amine, which reacts with various aromatic or heterocyclic aldehydes to yield the corresponding Schiff bases. The resulting compounds are valuable scaffolds in drug discovery and development.[2][3] The synthesis is generally a straightforward one-pot reaction.
General Reaction Scheme
The formation of a Schiff base from this compound and a substituted aldehyde is depicted below. The reaction is typically catalyzed by a few drops of a strong acid, such as glacial acetic acid or concentrated sulfuric acid.[4][6]
Caption: General reaction for the synthesis of Schiff bases.
Experimental Protocol
This protocol provides a general procedure for the synthesis of Schiff bases from this compound and a representative aromatic aldehyde.
Materials and Reagents:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid or Concentrated Sulfuric Acid (catalytic amount)
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of this compound (e.g., 0.01 mol) in a suitable volume of absolute ethanol (e.g., 20-30 mL) with gentle heating and stirring. In a separate beaker, dissolve an equimolar amount of the chosen aldehyde (0.01 mol) in a small volume of absolute ethanol.
-
Reaction Setup: Add the ethanolic solution of the aldehyde to the solution of the triazole in the round-bottom flask. To this mixture, add a catalytic amount (2-3 drops) of glacial acetic acid or concentrated sulfuric acid.[4][6]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction time can vary from 2 to 6 hours, depending on the reactivity of the aldehyde.[4][7] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Isolation of the Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by pouring the reaction mixture into ice-cold water.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold ethanol or distilled water to remove any unreacted starting materials and catalyst.[6] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Drying and Characterization: Dry the purified Schiff base in a desiccator over anhydrous calcium chloride or in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[2][5]
Caption: Experimental workflow for Schiff base synthesis.
Data Presentation
The following tables provide a template for summarizing the characterization data of the synthesized Schiff bases.
Table 1: Physicochemical Data of Synthesized Schiff Bases
| Compound ID | R-group (from Aldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | Phenyl | C₁₂H₁₂N₄S | e.g., 85 | e.g., 180-182 |
| SB-2 | 4-Chlorophenyl | C₁₂H₁₁ClN₄S | e.g., 90 | e.g., 210-212 |
| SB-3 | 4-Methoxyphenyl | C₁₃H₁₄N₄OS | e.g., 82 | e.g., 195-197 |
| SB-4 | 2-Hydroxyphenyl | C₁₂H₁₂N₄OS | e.g., 88 | e.g., 225-227 |
Table 2: Spectroscopic Data of a Representative Schiff Base (SB-1)
| Spectroscopic Technique | Characteristic Peaks/Shifts |
| FT-IR (cm⁻¹) | ~3100-3200 (N-H stretch), ~1610-1630 (C=N, azomethine stretch), ~1580 (C=N, triazole stretch), ~1250 (C=S stretch) |
| ¹H-NMR (δ, ppm) | ~13.5-14.5 (s, 1H, SH/NH), ~9.5-10.0 (s, 1H, -N=CH-), ~7.0-8.0 (m, Ar-H), ~1.0-1.5 (m, 4H, cyclopropyl CH₂), ~2.0-2.5 (m, 1H, cyclopropyl CH) |
| ¹³C-NMR (δ, ppm) | ~160-165 (-N=CH-), ~150-155 (C=S), Aromatic carbons in the expected region, Cyclopropyl carbons in the expected region. |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight. |
Potential Applications
Schiff bases derived from 1,2,4-triazoles are known to exhibit a wide range of biological activities. The synthesized compounds can be screened for potential applications in the following areas:
-
Antimicrobial and Antifungal Agents: Many triazole-based Schiff bases have shown significant activity against various strains of bacteria and fungi.[1][2]
-
Anticancer Agents: The 1,2,4-triazole scaffold is present in several anticancer drugs, and new Schiff base derivatives could be evaluated for their cytotoxic activity against cancer cell lines.
-
Corrosion Inhibitors: The nitrogen and sulfur atoms in the triazole ring can effectively coordinate with metal surfaces, making these compounds potential corrosion inhibitors.
-
Coordination Chemistry: These Schiff bases can act as ligands to form coordination complexes with various metal ions, leading to materials with interesting catalytic and electronic properties.[9]
This detailed protocol and the accompanying information should serve as a valuable resource for researchers venturing into the synthesis and exploration of novel this compound Schiff bases.
References
- 1. Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Schiff Bases of 4-Amino-5- (2-Hydroxyphenyl)-4H- 1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nepjol.info [nepjol.info]
- 7. chemijournal.com [chemijournal.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antifungal Assays of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a critical pharmacophore in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including a significant class of antifungal drugs.[1] Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol are of particular interest due to their broad spectrum of biological activities and their utility as intermediates in the synthesis of more complex heterocyclic systems.[1] The biological efficacy of these compounds is highly dependent on the nature of the substituent at the 5-position of the triazole ring, making structure-activity relationship (SAR) studies crucial for the design of potent and selective therapeutic agents.[1]
Data Presentation: Antifungal Activity of Analogous Compounds
The following tables summarize the in vitro antifungal activity of various 5-substituted-4-amino-1,2,4-triazole-3-thiol derivatives against common fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antifungal Activity of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols [2]
| Compound ID | Substituent on Benzylidene Ring | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| 4e | 4-Bromo | 24 | 32 |
| Standard | Ketoconazole | - | - |
Table 2: Antifungal Activity of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives against Microsporum gypseum [3]
| Compound ID | Substituent on Phenyl Ring at C5 | Substituent on Benzylideneamino Ring at N4 | Zone of Inhibition (mm) |
| 5b | Phenyl | 2,4-dichloro | 25 |
| 5c | Phenyl | 4-hydroxy | 24 |
| 5d | Phenyl | 4-methoxy | 23 |
| 5e | Phenyl | 4-chloro | 22 |
| 5m | 4-fluorophenyl | 2-chloro | 22 |
| 5n | 4-fluorophenyl | 4-chloro | 23 |
| Standard | Ketoconazole | - | 21 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol against yeast and filamentous fungi.[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standard antifungal agent (e.g., Fluconazole, Ketoconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation:
-
For yeasts, culture the strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
For filamentous fungi, grow the strain on Potato Dextrose Agar (PDA) at 28-30°C for 7 days. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the fungal inoculum.
-
Negative Control: Wells containing only the growth medium.
-
Standard Control: Wells containing a known antifungal agent at various concentrations.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and at 28-30°C for 48-72 hours for filamentous fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (approximately 80%) compared to the positive control, as determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Agar Well Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
Materials:
-
This compound
-
DMSO
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
Petri dishes
-
Fungal strains
-
Sterile cork borer
-
Standard antifungal agent
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized fungal suspension as described in the broth microdilution protocol.
-
Inoculation: Evenly spread the fungal inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Prepare different concentrations of the test compound in DMSO. Add a fixed volume (e.g., 100 µL) of each concentration into the wells.
-
Controls:
-
Solvent Control: A well containing only DMSO.
-
Standard Control: A well containing a known antifungal agent.
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Mandatory Visualizations
Signaling Pathway of Triazole Antifungals
Caption: Mechanism of action of triazole antifungals.
Experimental Workflow for MIC Determination
Caption: Workflow for broth microdilution MIC assay.
References
- 1. benchchem.com [benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The described protocols outline a multi-faceted approach, beginning with an initial assessment of cell viability and progressing to more detailed mechanistic studies to elucidate the mode of cell death, including apoptosis and oxidative stress. This tiered experimental design allows for a thorough characterization of the compound's cytotoxic profile. A selection of human cancer cell lines is proposed to assess the compound's activity across different cancer types.
Data Presentation:
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis. Below are template tables for the proposed experiments.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) after 48h | Doxorubicin IC50 (µM) after 48h (Positive Control) |
| HeLa (Cervical Cancer) | Data | Data |
| MCF-7 (Breast Cancer) | Data | Data |
| A549 (Lung Cancer) | Data | Data |
| HepG2 (Liver Cancer) | Data | Data |
Table 2: Apoptosis Induction Data (Caspase-3/7 Activity)
| Cell Line | Treatment (IC50 concentration) | Fold Change in Caspase-3/7 Activity (vs. Vehicle Control) |
| HeLa | This compound | Data |
| HeLa | Doxorubicin | Data |
| MCF-7 | This compound | Data |
| MCF-7 | Doxorubicin | Data |
Table 3: Oxidative Stress Induction (Reactive Oxygen Species Levels)
| Cell Line | Treatment (IC50 concentration) | Fold Change in ROS Levels (vs. Vehicle Control) |
| HeLa | This compound | Data |
| HeLa | Menadione (Positive Control) | Data |
| MCF-7 | This compound | Data |
| MCF-7 | Menadione (Positive Control) | Data |
Experimental Protocols
Cell Viability Assessment using MTS Assay
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50). The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[1][2]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (test compound)
-
Doxorubicin (positive control)
-
Vehicle control (e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compound and doxorubicin in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control.
-
Incubate the plate for 48 hours.
-
Measure the absorbance at 490 nm using a microplate reader.[2][4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection using Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5]
Materials:
-
Cells treated with the test compound at its IC50 concentration
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the test compound (at its IC50), doxorubicin (positive control), and vehicle control for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Oxidative Stress Measurement using ROS-Glo™ H₂O₂ Assay
This assay measures the level of hydrogen peroxide (H₂O₂), a major reactive oxygen species (ROS), as an indicator of oxidative stress.[6][7]
Materials:
-
Cells treated with the test compound at its IC50 concentration
-
ROS-Glo™ H₂O₂ Assay System
-
White-walled 96-well plates
-
Luminometer
-
Menadione (positive control for ROS induction)
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with the test compound (at its IC50), menadione (positive control), and vehicle control for a predetermined time (e.g., 6-24 hours).
-
Add the H₂O₂ Substrate solution and incubate for the recommended time.
-
Add the ROS-Glo™ Detection Solution.[7]
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the fold change in ROS levels relative to the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for cytotoxicity testing.
Caption: Simplified intrinsic apoptosis signaling pathway.
Caption: Oxidative stress-induced cell death pathway.
References
- 1. MTT assay - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. promega.com [promega.com]
- 6. Oxidative Stress Assays | Reactive Oxygen Species Detection [worldwide.promega.com]
- 7. ROS-Glo™ H2O2 Assay [worldwide.promega.com]
Application Notes and Protocols: 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol as a versatile precursor for the synthesis of a variety of heterocyclic compounds. This key intermediate is valuable in medicinal chemistry and drug discovery due to the diverse pharmacological activities associated with the 1,2,4-triazole nucleus.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The title compound, this compound, offers a unique combination of a reactive amino group, a thiol moiety, and a lipophilic cyclopropyl substituent, making it an excellent starting material for the synthesis of novel heterocyclic systems with potential therapeutic applications. The presence of the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.
Synthesis of the Precursor: this compound
The synthesis of the title precursor can be achieved through two primary, well-established routes.
Method A: From Cyclopropanecarboxylic Acid Hydrazide
This method involves the reaction of cyclopropanecarboxylic acid hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazate salt, which is subsequently cyclized with hydrazine hydrate.
Method B: From Thiocarbohydrazide and Cyclopropanecarboxylic Acid
This is a more direct approach involving the condensation of thiocarbohydrazide with cyclopropanecarboxylic acid, typically by heating the neat mixture.
Experimental Protocol: Synthesis of this compound (Method A)
Materials:
-
Cyclopropanecarboxylic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80-100%)
-
Hydrochloric acid (HCl), dilute
-
Distilled water
Procedure:
-
Formation of Potassium Dithiocarbazinate: In a flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL). Cool the solution in an ice bath. To this, add cyclopropanecarboxylic acid hydrazide (0.1 mol) with continuous stirring. After the hydrazide has dissolved, add carbon disulfide (0.12 mol) dropwise while maintaining the temperature below 10°C. Stir the reaction mixture at room temperature for 12-16 hours. The potassium dithiocarbazinate salt will precipitate.
-
Isolation of the Salt: Filter the precipitated salt, wash it with cold ether, and dry it under vacuum. The salt can be used in the next step without further purification.
-
Cyclization to the Triazole: To a suspension of the potassium dithiocarbazinate salt (0.1 mol) in water (100 mL), add hydrazine hydrate (0.2 mol). Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
Purification: After cooling, the reaction mixture is diluted with cold water and acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford pure this compound.
Applications in Heterocyclic Synthesis
The presence of the primary amino group at the N-4 position and the thiol group at the C-3 position allows for a variety of subsequent chemical transformations to build more complex heterocyclic systems.
Synthesis of Schiff Bases
The amino group of the triazole precursor readily condenses with various aromatic aldehydes to form Schiff bases (azomethines). These derivatives are often investigated for their enhanced biological activities.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of this compound (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in absolute ethanol (30 mL) is taken in a round-bottom flask.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-8 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure Schiff base.
Synthesis of Fused Heterocyclic Systems:[1][2][3]Triazolo[3,4-b][1][3][4]thiadiazoles
The bifunctional nature of the precursor allows for its use in the synthesis of fused heterocyclic systems. A common example is the reaction with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles. These fused systems are of significant interest in drug discovery.
Materials:
-
This compound
-
Substituted aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 4-nitrobenzoic acid)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
A mixture of this compound (0.01 mol) and a substituted aromatic carboxylic acid (0.01 mol) is taken in phosphorus oxychloride (10 mL).
-
The reaction mixture is refluxed for 5-7 hours.
-
After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.
-
The residue is poured onto crushed ice with stirring.
-
The resulting solid is filtered, washed with a dilute solution of sodium bicarbonate and then with water, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give the pure fused heterocycle.
Data Presentation
Table 1: Antimicrobial Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (Schiff Bases)
| Compound ID | R (substituent on aldehyde) | Test Organism | MIC (µg/mL) | Reference |
| SB-1 | 4-Cl | Staphylococcus aureus | 16 | [1] |
| SB-1 | 4-Cl | Bacillus subtilis | 20 | [1] |
| SB-2 | 4-OCH₃ | Escherichia coli | 25 | [1] |
| SB-2 | 4-OCH₃ | Salmonella typhi | 31 | [1] |
| SB-3 | 4-NO₂ | Candida albicans | 24 | [1] |
| SB-3 | 4-NO₂ | Aspergillus niger | 32 | [1] |
Note: Data is representative of analogous compounds and serves to illustrate the potential activity of cyclopropyl derivatives.
Table 2: Antifungal Activity of Fused Heterocycles Derived from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols
| Compound ID | R' (substituent on carboxylic acid) | Fungal Strain | ED₅₀ (ppm) | Reference |
| TT-1 | 4-Cl | Rhizoctonia solani | 95.55 | |
| TT-2 | 3-CH₃ | Rhizoctonia solani | 17.34 | |
| TT-3 | 3-Cl | Bipolaris sorokiniana | 181.3 |
Note: Data is for analogous structures and indicates the potential for potent antifungal activity in this class of compounds.
Visualizations
Caption: Synthesis of the precursor via Method A.
Caption: Synthetic pathways from the precursor.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds. The straightforward synthetic routes to this intermediate, coupled with the reactivity of its amino and thiol groups, provide medicinal chemists with a powerful tool for the development of novel therapeutic agents. The protocols and data presented herein serve as a guide for researchers to explore the full potential of this promising building block in drug discovery and development.
References
Application Notes and Protocols for the Characterization of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The protocols are based on established methods for analogous triazole derivatives and serve as a foundational guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of distinct carbon atoms. For the target molecule, ¹H NMR is expected to show characteristic signals for the amino (-NH₂), thiol (-SH), and cyclopropyl protons. The integration of these signals helps in confirming the proton count for each functional group. ¹³C NMR will be crucial in identifying the carbon atoms of the triazole ring and the cyclopropyl group.
Quantitative Data Summary (Predicted)
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.[1][2] Actual values may vary depending on the solvent and experimental conditions.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |
| ~ 0.8 - 1.2 (m, 4H) | Cyclopropyl -CH₂ | ~ 5 - 10 | Cyclopropyl -CH₂ |
| ~ 1.8 - 2.2 (m, 1H) | Cyclopropyl -CH | ~ 10 - 15 | Cyclopropyl -CH |
| ~ 5.0 - 5.5 (s, 2H) | -NH₂ | ~ 145 - 150 | Triazole C-S |
| ~ 13.0 - 14.0 (s, 1H) | -SH | ~ 150 - 155 | Triazole C-N |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Use a spectral width of approximately 15 ppm, centered around 7 ppm.
-
Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of approximately 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of key functional groups such as the amino (-NH₂), thiol (-SH), and the C=N and N-N bonds of the triazole ring. The thione-thiol tautomerism common in such compounds can also be investigated using FTIR by observing the presence or absence of a C=S absorption band.[3]
Quantitative Data Summary (Predicted)
The table below lists the expected characteristic IR absorption bands for this compound.[1][4]
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3400 | N-H stretching | Amino (-NH₂) |
| 2550 - 2600 | S-H stretching | Thiol (-SH) |
| 1600 - 1650 | C=N stretching | Triazole ring |
| 1400 - 1500 | N-N stretching | Triazole ring |
| ~3000 | C-H stretching | Cyclopropyl group |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a benchtop FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Quantitative Data Summary (Predicted)
| Technique | Parameter | Predicted Value |
| HRMS (ESI+) | [M+H]⁺ | m/z ~157.0546 |
| MS/MS | Key Fragments | Loss of NH₂, loss of cyclopropyl group |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Analyze the fragmentation pattern to further confirm the structure.
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For this compound, a reverse-phase HPLC method can be developed to separate the target compound from any impurities or starting materials. This method is crucial for quality control during drug development and for monitoring reaction progress. The thione-thiol tautomerism can also be studied using HPLC-MS.[5]
Quantitative Data Summary (Example Method)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | Dependent on the exact conditions, but expected to be in the mid-range of the gradient. |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1 mg/mL). Dilute the stock solution to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).
-
Instrumentation: Use a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Method Execution:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a known volume of the sample (e.g., 10 µL).
-
Run the gradient program as specified.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Overall analytical workflow for the characterization of a synthesized compound.
Caption: Relationship between analytical techniques and the information they provide.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijsr.net [ijsr.net]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols for the Development of Novel Therapeutic Agents from 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antifungal, and antibacterial properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the development of novel therapeutic agents derived from the lead compound, 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The protocols outlined herein describe the synthesis of the core scaffold and its subsequent modification, along with methodologies for evaluating the biological activities of the resulting derivatives. The information is intended to guide researchers in the rational design and development of new therapeutic candidates based on this promising heterocyclic core.
Introduction to this compound
The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol moiety is a versatile pharmacophore. The presence of the amino and thiol groups provides reactive handles for the synthesis of a diverse library of derivatives.[2][5] The 1,2,4-triazole ring itself is metabolically stable and can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[1] The cyclopropyl group at the 5-position is a lipophilic and conformationally constrained substituent that can enhance binding affinity and metabolic stability. While specific data for the 5-cyclopropyl derivative is an area for active research, the broader class of 4-amino-5-substituted-1,2,4-triazole-3-thiols has demonstrated significant potential in various therapeutic areas.
Synthesis Protocols
Synthesis of this compound (3)
This protocol describes a general and widely used method for the synthesis of the core triazole scaffold, adapted for the cyclopropyl derivative. The synthesis proceeds via the formation of a potassium dithiocarbazinate salt followed by cyclization with hydrazine hydrate.[6][7]
Materials:
-
Cyclopropanecarboxylic acid hydrazide (1)
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80-99%)
-
Hydrochloric acid (HCl)
-
Deionized water
Protocol:
-
Preparation of Potassium 3-(cyclopropanecarbonyl)dithiocarbazinate (2):
-
In a flask, dissolve cyclopropanecarboxylic acid hydrazide (1) (1 equivalent) in absolute ethanol.
-
Add a solution of potassium hydroxide (1 equivalent) in absolute ethanol to the flask and cool the mixture in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
Continue stirring at room temperature for 12-18 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry under vacuum.[6]
-
-
Synthesis of this compound (3):
-
Reflux a suspension of the potassium salt (2) (1 equivalent) and hydrazine hydrate (2-3 equivalents) in water for 4-6 hours.[7] During the reaction, hydrogen sulfide gas may be evolved.
-
After cooling, dilute the reaction mixture with cold water.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the white solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain pure this compound (3).[7]
-
Synthesis of Schiff Base Derivatives (4a-c)
The amino group of the triazole core can be readily condensed with various aldehydes to form Schiff bases, which often exhibit enhanced biological activity.[2][4]
Materials:
-
This compound (3)
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-hydroxybenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid
Protocol:
-
Dissolve this compound (3) (1 equivalent) in absolute ethanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure Schiff base derivative.[6]
Biological Activity Evaluation Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
Protocol:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
Protocol:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Data Presentation
Quantitative data from biological assays should be summarized in tables for clear comparison.
Table 1: Representative Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 4g | HT-29 | 12.69 ± 7.14 | [11] |
| 8c | EGFR | 3.6 | [8] |
| TP6 | B16F10 | 41.12 - 61.11 | [9] |
| Compound 8 | HT-1080 | 15.13 | [12] |
Note: The data presented is for various 1,2,4-triazole derivatives and serves as a reference for the potential activity of novel compounds based on the this compound scaffold.
Table 2: Representative Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative 1a-g | P. aeruginosa | 16 | [13] |
| Ofloxacin derivative | S. aureus | 0.25 - 1 | [13] |
| Compound 4c | S. aureus | 16 | [2] |
| Compound A1 | C. albicans 901 | 1.0 | [14] |
| Compound 5k | C. albicans | 0.125 |
Note: The data presented is for various 1,2,4-triazole derivatives and is indicative of the potential antimicrobial spectrum of novel compounds synthesized from the target scaffold.
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound and its derivatives.
Experimental Workflow
Caption: Workflow for the development of novel therapeutic agents from the triazole scaffold.
Potential Anticancer Signaling Pathway
Caption: Hypothetical anticancer mechanism via modulation of the p53 pathway.[15]
Potential Antifungal Signaling Pathway
Caption: Potential antifungal mechanism targeting the ergosterol biosynthesis pathway.[16]
References
- 1. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. v3.pjsir.org [v3.pjsir.org]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. tandfonline.com [tandfonline.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. 1,2,4-Triazoles as Important Antibacterial Agents [mdpi.com]
- 14. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in Agricultural Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential agricultural applications of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and detailed protocols for its synthesis and evaluation. The information is based on the known biological activities of structurally related 1,2,4-triazole derivatives, which are a prominent class of compounds in agrochemical research.
Potential Agricultural Applications
The 1,2,4-triazole scaffold is a core component of many commercially successful fungicides and has been extensively studied for a range of other agricultural uses.[1][2][3] Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, in particular, have shown significant promise due to their broad-spectrum biological activities.[4][5][6] The incorporation of a cyclopropyl group is a recognized strategy in the development of novel fungicides, suggesting that this compound is a strong candidate for agricultural research.[1]
-
Fungicidal Activity: The primary anticipated application is in the control of fungal plant pathogens. Many 1,2,4-triazole derivatives exhibit potent antifungal properties.[1][2][4][5] Research on analogous compounds has demonstrated efficacy against a variety of fungal species, including those of agricultural importance.[1][4]
-
Antibacterial Activity: Several 4-amino-1,2,4-triazole-3-thiol derivatives have been shown to possess antibacterial activity against various bacterial strains.[4][5][7] This suggests a potential application in managing bacterial diseases in crops.
-
Plant Growth Regulation: Certain triazole compounds have been observed to exhibit plant growth regulatory effects.[8] This opens the possibility of using this compound to modulate plant development and improve crop yields.
-
Herbicide Development: The 1,2,4-triazole ring is also found in some commercial herbicides.[1] Therefore, screening for herbicidal activity is a worthwhile avenue of investigation.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process adapted from established methods for similar compounds.[8][9] The general approach involves the formation of a thiocarbohydrazide intermediate followed by cyclization.
Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Synthesis of Cyclopropanecarboxylic Acid Hydrazide:
-
A mixture of cyclopropanecarboxylic acid and an excess of hydrazine hydrate is refluxed for 4-6 hours.
-
The excess hydrazine hydrate is removed under reduced pressure.
-
The resulting solid is washed with cold water and recrystallized from a suitable solvent like ethanol to yield cyclopropanecarboxylic acid hydrazide.
-
-
Formation of Potassium 3-(cyclopropanecarbonyl)dithiocarbazinate:
-
Cyclopropanecarboxylic acid hydrazide is dissolved in absolute ethanol containing potassium hydroxide.
-
The solution is cooled in an ice bath, and carbon disulfide is added dropwise with constant stirring.
-
The reaction mixture is stirred for 12-18 hours at room temperature.
-
The precipitated potassium salt is filtered, washed with dry ether, and dried.[8]
-
-
Synthesis of this compound:
-
The potassium salt from the previous step is suspended in water, and an excess of hydrazine hydrate is added.[8]
-
The mixture is refluxed for 4-6 hours, during which hydrogen sulfide gas may evolve.
-
The reaction mixture is cooled and then acidified with dilute hydrochloric acid to precipitate the product.
-
The solid product is filtered, washed thoroughly with cold water, and recrystallized from ethanol to obtain pure this compound.[8][9]
-
Antifungal Activity Screening Protocol
The following protocol for in-vitro antifungal screening is based on methods commonly used for evaluating 1,2,4-triazole derivatives against fungal pathogens.[1][4]
Workflow for Antifungal Screening
Caption: Workflow for the agar well diffusion antifungal assay.
Detailed Protocol:
-
Preparation of Test Compound and Media:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Pour the sterilized PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Inoculate the PDA plates with a uniform lawn of the test fungus (e.g., Aspergillus niger, Candida albicans, or a relevant plant pathogen).[4]
-
-
Agar Well Diffusion Assay:
-
Create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
Use a known fungicide (e.g., Fluconazole) as a positive control and DMSO as a negative control.[10]
-
Incubate the plates at an appropriate temperature (e.g., 28°C) for 48-72 hours.
-
Measure the diameter of the zone of inhibition around each well.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
Prepare a series of dilutions of the test compound in a suitable broth medium (e.g., Potato Dextrose Broth).
-
Inoculate the broth with the test fungus.
-
Incubate under appropriate conditions.
-
The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
-
Data Presentation
Quantitative data from the antifungal and antibacterial screenings should be summarized in tables for clear comparison.
Table 1: Antifungal Activity of this compound
| Test Fungus | Zone of Inhibition (mm) | MIC (µg/mL) | Positive Control (Zone of Inhibition, mm) |
| e.g., Aspergillus niger | Data | Data | Data |
| e.g., Fusarium oxysporum | Data | Data | Data |
| e.g., Rhizoctonia solani | Data | Data | Data |
Table 2: Antibacterial Activity of this compound
| Test Bacterium | Zone of Inhibition (mm) | MIC (µg/mL) | Positive Control (Zone of Inhibition, mm) |
| e.g., Xanthomonas oryzae | Data | Data | Data |
| e.g., Pseudomonas syringae | Data | Data | Data |
| e.g., Erwinia amylovora | Data | Data | Data |
Potential Mechanism of Action
The mechanism of action for many antifungal triazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This is often achieved by targeting the enzyme lanosterol 14α-demethylase. It is plausible that this compound shares this or a similar mechanism of action. Further research, including enzyme inhibition assays and molecular docking studies, would be necessary to elucidate the precise mode of action.
Hypothesized Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utilization of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol in material science, with a primary focus on its promising role as a corrosion inhibitor. While direct quantitative data for this specific cyclopropyl derivative is limited in publicly available literature, this document extrapolates from studies on structurally similar triazole-thiols to provide detailed protocols and expected performance metrics.
Introduction to this compound
This compound is a heterocyclic organic compound characterized by a five-membered triazole ring substituted with an amino group, a cyclopropyl group, and a thiol group. The presence of multiple heteroatoms (nitrogen and sulfur) and the lone pair of electrons on these atoms, along with the π-electrons in the triazole ring, make it a strong candidate for applications where surface interaction and coordination are crucial. In material science, its primary theorized application is in the prevention of metallic corrosion.
Application: Corrosion Inhibition
Triazole derivatives are well-documented as effective corrosion inhibitors for various metals and alloys in aggressive acidic or neutral environments. The mechanism of inhibition involves the adsorption of the triazole molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the interaction of the heteroatoms with the vacant d-orbitals of the metal.
Mechanism of Action
The this compound molecule can exist in tautomeric forms (thiol and thione). It can adsorb onto a metal surface through several interaction points:
-
Chemisorption: The sulfur atom of the thiol group and the nitrogen atoms of the triazole ring can form coordinate bonds with the metal atoms.
-
Physisorption: In acidic solutions, the molecule can become protonated, leading to electrostatic interactions with the negatively charged metal surface (due to the adsorption of anions from the acid).
-
Protective Film Formation: The adsorbed molecules form a compact, hydrophobic film that acts as a physical barrier to the corrosive species in the environment.
Quantitative Data (Exemplary)
The following table summarizes the corrosion inhibition efficiency of a structurally similar compound, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), on low-carbon steel in a 0.5 M HCl solution. This data is provided as an example of the expected performance.[1][2][3][4]
| Inhibitor Concentration (ppm) | Temperature (K) | Inhibition Efficiency (%) |
| 50 | 298 | 52.27 |
| 100 | 298 | 68.50 |
| 200 | 298 | 81.25 |
| 300 | 298 | 89.00 |
| 300 | 308 | 84.32 |
| 300 | 318 | 79.88 |
| 300 | 328 | 74.51 |
Experimental Protocols
Synthesis of this compound
A general and adaptable synthesis protocol for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is outlined below. This method involves the cyclization of a dithiocarbazinate salt with hydrazine hydrate.
Materials:
-
Cyclopropanecarboxylic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80-99%)
-
Hydrochloric acid (HCl) for acidification
-
Distilled water
Procedure:
-
Preparation of Potassium Dithiocarbazinate:
-
Dissolve cyclopropanecarboxylic acid hydrazide in absolute ethanol.
-
Add an equimolar amount of potassium hydroxide to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise with continuous stirring.
-
Continue stirring for several hours at room temperature. The potassium dithiocarbazinate salt will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
-
Cyclization to Triazole-thiol:
-
Reflux the prepared potassium dithiocarbazinate salt with an excess of hydrazine hydrate in water for several hours.
-
Monitor the reaction for the evolution of hydrogen sulfide gas (H₂S).
-
After the reaction is complete, cool the mixture and carefully acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the crude this compound, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.
-
Evaluation of Corrosion Inhibition
The effectiveness of this compound as a corrosion inhibitor can be evaluated using various electrochemical techniques.
Materials and Equipment:
-
Potentiostat/Galvanostat with frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: metal coupon, e.g., low-carbon steel; counter electrode: platinum wire; reference electrode: saturated calomel electrode - SCE)
-
Corrosive medium (e.g., 0.5 M HCl)
-
Synthesized this compound
-
Polishing papers of different grades
-
Ultrasonic bath
Procedure:
-
Electrode Preparation:
-
Mechanically polish the working electrode (metal coupon) with successively finer grades of emery paper.
-
Degrease with acetone, rinse with distilled water, and dry.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the polished working electrode, platinum counter electrode, and SCE reference electrode in the corrosive medium without the inhibitor.
-
Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform Electrochemical Impedance Spectroscopy (EIS) measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude AC signal (e.g., 10 mV).
-
Conduct Potentiodynamic Polarization (PDP) measurements by scanning the potential from a cathodic potential to an anodic potential relative to the OCP.
-
Repeat the measurements with different concentrations of the this compound added to the corrosive medium.
-
Data Analysis:
-
EIS: The inhibition efficiency (IE%) can be calculated from the charge transfer resistance (Rct) values obtained from the Nyquist plots: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.
-
PDP: The inhibition efficiency (IE%) can be calculated from the corrosion current densities (Icorr) obtained from the Tafel plots: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.
References
- 1. preprints.org [preprints.org]
- 2. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol synthesis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction of thiocarbohydrazide and cyclopropanecarboxylic acid. | - Increase reaction temperature: Gradually increase the temperature to the higher end of the recommended range (e.g., 160-170°C) to ensure the reaction goes to completion. Monitor for any signs of decomposition. - Extend reaction time: If increasing the temperature is not feasible, extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure proper mixing: Use efficient stirring to ensure homogeneity of the reaction mixture, especially if the reaction is performed neat (without solvent). |
| Incomplete cyclization of the intermediate. | - Ensure sufficient hydrazine hydrate: Use a molar excess of hydrazine hydrate in the cyclization step to drive the reaction to completion. - Optimize reflux time: The duration of reflux can be critical. Monitor the reaction by TLC to determine the optimal time for complete conversion. - Choice of base and solvent: For the method involving a dithiocarbazinate intermediate, ensure the potassium hydroxide is fully dissolved in the ethanol before adding other reagents. The quality of the absolute ethanol is also important. |
| Decomposition of starting materials or product. | - Avoid excessive temperatures: While higher temperatures can increase reaction rates, they can also lead to decomposition. Find the optimal temperature that provides a good yield in a reasonable time without significant degradation. - Inert atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at higher temperatures. |
| Side reactions consuming starting materials. | - Formation of 1,3,4-oxadiazole-2-thiol: This can occur if the cyclization with hydrazine hydrate is incomplete or inefficient. Ensure an adequate amount of hydrazine hydrate and sufficient reaction time.[1] - Formation of other byproducts: The reaction of thiocarbohydrazide with carboxylic acids can sometimes lead to other heterocyclic systems. Optimizing the reaction conditions (temperature, time, and stoichiometry) can favor the formation of the desired triazole. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is contaminated with unreacted starting materials. | - Recrystallization: Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common and effective method for purifying the product.[1] - Washing: Thoroughly wash the crude product with cold water to remove any water-soluble impurities before recrystallization.[1] |
| Product is an oil or does not crystallize easily. | - Trituration: Try triturating the crude product with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. - Solvent system for recrystallization: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can often induce crystallization. |
| Presence of colored impurities. | - Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through celite to remove the charcoal before allowing it to cool. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare this compound?
A1: There are two primary methods for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can be adapted for the cyclopropyl derivative:
-
Direct condensation: This method involves the reaction of thiocarbohydrazide with cyclopropanecarboxylic acid, typically by heating them together at an elevated temperature.[2]
-
Two-step synthesis from acid hydrazide: This route starts with the preparation of cyclopropanecarboxylic acid hydrazide. This hydrazide is then reacted with carbon disulfide in the presence of a base (like potassium hydroxide in ethanol) to form a potassium dithiocarbazinate salt. This salt is subsequently cyclized by refluxing with hydrazine hydrate to yield the final product.[3][4]
Q2: What is the typical yield for this synthesis?
A2: The yield can vary significantly depending on the chosen method and the optimization of reaction conditions. For analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, yields have been reported in the range of 65-95%.[5] Microwave-assisted synthesis has been shown to improve yields in some cases.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a suitable technique to monitor the reaction's progress. You can use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the product from the starting materials. The spots can be visualized under UV light or by using an appropriate staining agent.
Q4: What are the key safety precautions to take during this synthesis?
A4:
-
Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Carbon disulfide is highly flammable and toxic. It should also be handled in a fume hood, away from any ignition sources.
-
The reactions may involve heating at high temperatures. Use appropriate heating equipment and take precautions to avoid burns.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q5: Can other carboxylic acids be used in this reaction?
A5: Yes, this synthetic methodology is versatile and has been used to prepare a wide range of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols by using different carboxylic acids.[2]
Data Presentation
Table 1: Comparison of Synthetic Methods for 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
| Method | Starting Materials | Key Reagents/Conditions | Reported Yield Range | Reference |
| Direct Condensation | Thiocarbohydrazide, p-Toluic acid | Heat at 160-170°C for 15 min | 95% | [5] |
| Two-Step from Acid Hydrazide | Benzoic acid hydrazide | 1. CS₂, KOH, Ethanol 2. Hydrazine hydrate, Reflux | ~65% | [3] |
| Microwave-Assisted (from oxadiazole) | 5-substituted-1,3,4-oxadiazole-2-thiol | Hydrazine hydrate, Microwave irradiation | 68% | [1] |
Experimental Protocols
Method 1: Direct Condensation of Thiocarbohydrazide with Cyclopropanecarboxylic Acid
This protocol is adapted from the general method for the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.[2][5]
Materials:
-
Thiocarbohydrazide
-
Cyclopropanecarboxylic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of thiocarbohydrazide and cyclopropanecarboxylic acid.
-
Heat the mixture in an oil bath to 160-170°C with constant stirring for approximately 15-30 minutes. The reaction progress should be monitored by TLC.
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
To the cooled reaction mixture, add a sufficient amount of ethanol to dissolve the crude product upon heating.
-
Heat the mixture to reflux to dissolve the solid.
-
Slowly add water to the hot ethanol solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the precipitated product by vacuum filtration and wash it with cold water.
-
Dry the product in a vacuum oven.
Method 2: Two-Step Synthesis from Cyclopropanecarboxylic Acid Hydrazide
This protocol is based on the synthesis of analogous compounds from their respective acid hydrazides.[3][4]
Step 1: Synthesis of Potassium 3-(cyclopropanecarbonyl)dithiocarbazate
-
Prepare cyclopropanecarboxylic acid hydrazide by reacting ethyl cyclopropanecarboxylate with hydrazine hydrate.
-
Dissolve potassium hydroxide in absolute ethanol in a flask cooled in an ice bath.
-
To this solution, add cyclopropanecarboxylic acid hydrazide, followed by the dropwise addition of carbon disulfide with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry under vacuum.
Step 2: Synthesis of this compound
-
Suspend the potassium 3-(cyclopropanecarbonyl)dithiocarbazate in water.
-
Add an excess of hydrazine hydrate to the suspension.
-
Reflux the mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol or an ethanol-water mixture.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in the synthesis.
Caption: Synthetic pathways to the target compound.
References
Technical Support Center: Purification of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to assist you in your laboratory experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common challenges and questions that may arise during the purification of this compound.
Q1: My crude product is a brownish or yellowish solid. How can I decolorize it?
A1: Colored impurities are common in the synthesis of heterocyclic compounds. Here are a few methods to address this:
-
Recrystallization with Activated Charcoal: During the recrystallization process (see detailed protocol below), after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-5% by weight). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a decrease in the yield of your final product.
-
Solvent Washes: Washing the crude solid with a solvent in which the desired compound has low solubility but the impurities are soluble can be effective. Try washing the solid with cold ethanol or diethyl ether.
Q2: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when a compound melts in the hot solvent before it dissolves, or when it comes out of solution above its melting point. Here are some solutions:
-
Increase the Solvent Volume: The concentration of your compound in the solution may be too high. Add more hot solvent until the oil completely dissolves.
-
Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with a mixed solvent system. For example, dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water or hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Scratching: Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites and induce crystallization.
Q3: My yield after recrystallization is very low. How can I improve it?
A3: Low recovery can be due to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of your compound remaining in the mother liquor upon cooling. Use the minimum amount of hot solvent necessary for complete dissolution.
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete Precipitation: Make sure to cool the solution for a sufficient amount of time in an ice bath to maximize crystal formation.
-
Recovering a Second Crop: The mother liquor from the first filtration can be concentrated by evaporating some of the solvent and then cooled again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
Q4: What are the likely impurities in my crude this compound?
A4: The impurities will largely depend on the synthetic route used. However, common impurities in the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols include:
-
Unreacted Starting Materials: Such as cyclopropanecarboxylic acid hydrazide or thiocarbohydrazide.
-
Intermediates: For example, dithiocarbazate salts if the synthesis proceeds through this intermediate.
-
Byproducts of Cyclization: Ring-opening or side reactions can lead to various byproducts.
-
Disulfides: The thiol group can be oxidized to form a disulfide, especially if exposed to air for extended periods at elevated temperatures.
Q5: Can I use acid-base extraction to purify my compound?
A5: Yes, acid-base extraction is a viable method for purifying this compound due to its amphoteric nature (possessing both acidic and basic functional groups). The thiol group is acidic, and the amino group is basic. A general procedure is outlined in the experimental protocols section.
Experimental Protocols
Recrystallization from Ethanol
This is the most commonly cited method for the purification of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1]
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid completely dissolves.
-
(Optional: for colored impurities) Remove the flask from the heat source and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Acid-Base Extraction
This method takes advantage of the acidic thiol and basic amino groups to separate the product from neutral or differently charged impurities.[2][3]
Procedure:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to deprotonate the thiol group, forming a water-soluble salt.
-
Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer containing the deprotonated product.
-
Wash the organic layer with the aqueous base solution one more time to ensure complete extraction. Combine the aqueous extracts.
-
The organic layer now contains neutral impurities and can be discarded (or worked up separately if it contains other compounds of interest).
-
Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a dilute acid (e.g., 1 M HCl) until the solution is acidic (test with pH paper). The protonated, less water-soluble product should precipitate out.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification by recrystallization may be necessary.
Data Presentation
The following table summarizes typical analytical data for purified 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can be used as a reference for assessing the purity of this compound.
| Parameter | Typical Value/Range | Reference |
| Appearance | White to off-white solid | [1] |
| Melting Point (°C) | Varies with substituent; for a similar compound, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, the melting point is not well-defined and it is recrystallized from ethanol.[4] | |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.0 (s, 1H, SH), ~5.5 (s, 2H, NH₂), signals corresponding to the cyclopropyl group protons. | Based on analogous compounds[5] |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~2600-2550 (S-H stretching), ~1620 (C=N stretching) | Based on analogous compounds[1][5] |
| Purity (by HPLC) | >95% after one recrystallization | General expectation for this purification method |
| Yield after Recrystallization | 60-80% | General expectation for this purification method |
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow.
Troubleshooting Logic for Recrystallization
This diagram outlines the decision-making process for troubleshooting common issues during recrystallization.
References
- 1. ijcrt.org [ijcrt.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. 4-AMINO-5-PYRIDIN-3-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,2,4-Triazole Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common challenges encountered during the synthesis of 1,2,4-triazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most prevalent methods include the Pellizzari reaction (condensation of an amide with a hydrazide), the Einhorn-Brunner reaction (reaction of an imide with a hydrazine), and modern approaches using amidines and multicomponent reactions.
Q2: I'm observing a significant amount of byproducts in my reaction. What are the likely culprits?
A2: Common byproducts include 1,3,4-oxadiazoles, which can form from the competing intramolecular cyclization of acylhydrazines, and isomeric 1,2,4-triazoles, especially in reactions with unsymmetrical starting materials like the Einhorn-Brunner synthesis.[1]
Q3: How can I improve the yield of my 1,2,4-triazole synthesis?
A3: Low yields can often be attributed to incomplete reactions, side reactions, or product loss during workup. Optimizing reaction conditions such as temperature and time, ensuring the purity of starting materials, and considering alternative methods like microwave-assisted synthesis can improve yields.[1]
Q4: What are the best practices for purifying 1,2,4-triazole derivatives?
A4: Purification strategies depend on the properties of the compound and impurities. Recrystallization is effective for solid derivatives, with common solvents being ethanol, ethyl acetate, or solvent mixtures like dichloromethane/diethyl ether. For challenging separations, silica gel column chromatography is a powerful technique.[2][3]
Troubleshooting Guides
Low or No Yield of 1,2,4-Triazole
| Potential Cause | Recommended Solution(s) |
| Incomplete reaction due to insufficient temperature or time. | Gradually increase the reaction temperature and monitor the progress by TLC. Consider using microwave irradiation to shorten reaction times and potentially improve yields.[4] |
| Decomposition of starting materials or product at high temperatures. | If thermal rearrangement or decomposition is suspected, try running the reaction at a lower temperature for a longer duration.[4] |
| Low purity of starting materials (e.g., hydrazides can be hygroscopic). | Ensure starting materials are pure and dry. Recrystallize or distill starting materials if necessary. |
| Inefficient removal of water byproduct (in condensation reactions). | If applicable to your setup, use a Dean-Stark trap to remove water as it forms. |
Formation of Side Products
| Side Product | Identification | Prevention/Mitigation |
| 1,3,4-Oxadiazole | The two carbons of the oxadiazole ring typically appear in the 155-165 ppm range in ¹³C NMR spectra.[1] Mass spectrometry will show a molecular ion peak isomeric with the desired 1,2,4-triazole.[1] | Ensure strictly anhydrous reaction conditions. Lower the reaction temperature to favor the intermolecular reaction leading to the triazole.[1] |
| Isomeric Mixtures (e.g., in Einhorn-Brunner reaction) | Isomers may have very similar TLC retention factors but can often be distinguished by high-resolution chromatography techniques like SFC or HPLC. | In the Einhorn-Brunner reaction, use an unsymmetrical imide with one acyl group being significantly more electron-withdrawing to direct the nucleophilic attack of the hydrazine.[5] |
| Tar Formation (especially in high-temperature reactions like Pellizzari) | The reaction mixture darkens significantly, and the desired product is difficult to isolate. | Lower the reaction temperature and extend the reaction time. Consider using a high-boiling point solvent to improve heat transfer and prevent localized overheating. |
Purification Challenges
| Problem | Potential Cause | Recommended Solution(s) | | :--- | :--- | | Difficulty separating regioisomers. | The isomers have very similar polarities. | Utilize high-resolution chromatographic techniques such as Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC).[6] | | Product "oils out" instead of crystallizing during recrystallization. | The melting point of the compound is lower than the boiling point of the solvent, or the cooling process is too rapid. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly.[3] | | Compound streaks on a silica gel column. | The compound is too polar for the stationary phase/mobile phase combination. | Add a small amount of a more polar solvent like methanol to the eluent. Consider using a more polar stationary phase like alumina.[3] |
Data Presentation
Table 1: Comparison of Classical 1,2,4-Triazole Synthesis Methods
| Reaction | Reactants | Typical Conditions | Advantages | Disadvantages | Yield Range |
| Pellizzari Reaction | Amide + Acylhydrazide | High temperature (220-250 °C), neat or high-boiling solvent | Direct synthesis of 3,5-disubstituted-1,2,4-triazoles. | Harsh conditions, long reaction times, potential for side reactions.[7] | 40-70% |
| Einhorn-Brunner Reaction | Imide + Hydrazine | Acid-catalyzed (e.g., glacial acetic acid), reflux (110-120 °C) | Milder conditions than Pellizzari reaction. | Can produce isomeric mixtures with unsymmetrical imides.[8] | 50-85% |
| From Amidines & Hydrazines | Amidine + Hydrazine | Varies, can be mild (e.g., reflux in ethanol) or require a catalyst. | Good regioselectivity, can be a one-pot process.[9] | Starting amidines may not be commercially available. | 60-95%[10] |
Table 2: Recrystallization Solvents for 1,2,4-Triazole Derivatives
| Solvent/Solvent System | Comments |
| Ethanol | A versatile and commonly used solvent for a wide range of 1,2,4-triazole derivatives.[11] |
| Ethanol/Water | A good mixed solvent system where the polarity can be adjusted to achieve optimal solubility.[11] |
| Ethyl Acetate/Hexane | Suitable for less polar 1,2,4-triazole derivatives. The polarity can be fine-tuned by adjusting the ratio.[11] |
| Methanol | 1,2,4-triazoles often show good solubility; may be too effective for some derivatives, leading to low recovery.[3][11] |
| Dichloromethane/Methanol | A common solvent system for column chromatography that can also be adapted for recrystallization of more polar derivatives.[3] |
Experimental Protocols
Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (optional, e.g., diphenyl ether)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.[4]
-
Heat the mixture to 220-250 °C with stirring under a nitrogen atmosphere.[12]
-
Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[12]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should solidify.
-
Triturate the solid product with ethanol to remove impurities.
-
Purify the crude product by recrystallization from ethanol to yield pure 3,5-diphenyl-1,2,4-triazole.[12]
Protocol 2: Einhorn-Brunner Reaction - General Procedure
Materials:
-
Diacylamine (Imide) (1.0 eq)
-
Substituted Hydrazine (1.1 eq)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine in glacial acetic acid.
-
Slowly add the substituted hydrazine to the stirring solution.[13]
-
Heat the reaction mixture to reflux (approximately 110-120 °C).[13]
-
Allow the reaction to proceed for 2-8 hours, monitoring by TLC until the starting material is consumed.[13]
-
Once complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles from Carboxylic Acids, Amidines, and Hydrazines
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amidine Hydrochloride (1.2 eq)
-
Monosubstituted Hydrazine (1.5 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
DMF
-
Acetic Acid
Procedure:
-
To a solution of the carboxylic acid in DMF, add HATU and DIPEA. Stir for 5 minutes.[9]
-
Add the amidine hydrochloride and stir for 1 hour at room temperature.
-
Add the monosubstituted hydrazine followed by acetic acid.
-
Heat the reaction mixture to 80 °C and stir for 1-3 hours, monitoring by LC-MS.[9]
-
Upon completion, cool the reaction mixture and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in 1,2,4-triazole synthesis.
Caption: A decision tree for selecting a purification strategy for 1,2,4-triazole derivatives.
Caption: The reaction mechanism of the Pellizzari synthesis of 1,2,4-triazoles.
Caption: The reaction mechanism of the Einhorn-Brunner synthesis of 1,2,4-triazoles.
References
- 1. Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 9. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The following information is designed to offer practical solutions and detailed experimental protocols to ensure the successful use of this compound in a variety of research applications.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound that, like many triazole derivatives, is expected to exhibit poor solubility in aqueous solutions at neutral pH. Its solubility is generally higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The presence of both an amino group and a thiol group suggests that its solubility will be highly dependent on the pH of the solution.
Q2: I am observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. What is causing this?
A2: This is a common phenomenon known as "precipitation upon dilution." Your compound is likely soluble in the concentrated DMSO stock but becomes supersaturated and precipitates when the DMSO concentration is significantly lowered by dilution in the aqueous buffer, where the compound's intrinsic solubility is low.
Q3: What are the primary strategies to overcome the poor aqueous solubility of this compound?
A3: The main approaches to enhance the aqueous solubility of this compound include:
-
pH Adjustment: Utilizing the acidic and basic nature of the molecule to increase solubility in acidic or basic solutions.
-
Co-solvency: Using a mixture of water and a miscible organic solvent to increase the solubility.
-
Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule to form a more water-soluble inclusion complex.
-
Salt Formation: Converting the compound into a salt form, which often exhibits higher aqueous solubility.
Q4: Can I predict the solubility of this compound in different solvents?
A4: While precise prediction is challenging without experimental data, cheminformatics tools can provide estimations.[1][2][3][4] These predictions are based on the molecular structure and physicochemical properties. However, experimental determination is always recommended for accurate data.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Compound Precipitation in Aqueous Buffers
Symptoms:
-
A clear DMSO stock solution of the compound turns cloudy or forms a visible precipitate upon dilution into an aqueous buffer (e.g., PBS).
-
Inconsistent results in biological assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on your experiment while maintaining compound solubility.
-
Employ a Co-solvent System: Prepare your working solutions in a mixture of the aqueous buffer and a water-miscible organic solvent. See the Co-solvency section for a detailed protocol.
-
Adjust Buffer pH: Based on the pKa of the compound, adjusting the pH of your aqueous buffer can significantly increase solubility. As a weak acid (due to the thiol group) and a weak base (due to the amino group), its solubility will vary with pH.
-
Utilize Cyclodextrins: If the above methods are not suitable for your experimental system, forming an inclusion complex with a cyclodextrin can be a highly effective way to increase aqueous solubility.
Issue 2: Inconsistent Weighing of Small Quantities due to Static
Symptoms:
-
Difficulty in accurately weighing small amounts (sub-milligram) of the compound.
-
Powder adheres to weighing tools and surfaces.
Solutions:
-
Use an anti-static gun to neutralize static electricity on the weighing vessel and spatula.
-
Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then perform serial dilutions to obtain the desired final concentration. This is generally more accurate for low concentrations.
Quantitative Data Summary
The following tables provide illustrative quantitative data for the solubility of this compound based on typical values for similar heterocyclic compounds. Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Estimated Solubility in Common Solvents at 25°C
| Solvent | Estimated Solubility (mg/mL) |
| Water (pH 7.0) | < 0.1 |
| Ethanol | 5 - 10 |
| Methanol | 10 - 20 |
| Dimethyl Sulfoxide (DMSO) | > 100 |
| N,N-Dimethylformamide (DMF) | > 100 |
Table 2: Estimated pH-Dependent Aqueous Solubility at 25°C
| pH | Estimated Solubility (mg/mL) |
| 2.0 | 1.0 - 5.0 |
| 4.0 | 0.5 - 1.0 |
| 7.0 | < 0.1 |
| 9.0 | 2.0 - 8.0 |
| 11.0 | > 10.0 |
Experimental Protocols
Protocol for Determining pH-Dependent Solubility
This protocol allows for the experimental determination of the compound's solubility at various pH values.
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 2, 4, 7, 9, 11)
-
Vials with screw caps
-
Orbital shaker or rotator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
0.22 µm syringe filters
Procedure:
-
Add an excess amount of the compound to vials containing buffers of different pH values.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Determine the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Repeat for each pH value.
References
- 1. Uniting Cheminformatics and Chemical Theory To Predict the Intrinsic Aqueous Solubility of Crystalline Druglike Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uniting cheminformatics and chemical theory to predict the intrinsic aqueous solubility of crystalline druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kaggle.com [kaggle.com]
- 4. lifechemicals.com [lifechemicals.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol Cyclization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted method involves a three-step process starting from cyclopropanecarboxylic acid or its corresponding ester. The general sequence is:
-
Formation of cyclopropanecarboxylic acid hydrazide.
-
Conversion of the hydrazide to a potassium dithiocarbazinate salt using carbon disulfide and potassium hydroxide.
-
Cyclization of the potassium salt with hydrazine hydrate to form the final product.
Another common method is the direct condensation of cyclopropanecarboxylic acid with thiocarbohydrazide.[1][2]
Q2: What are the key reaction parameters to control during the cyclization step?
A2: The critical parameters for the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate are:
-
Temperature: Reflux temperatures are typically employed to drive the reaction to completion.
-
Reaction Time: The reaction time can vary, but it is often monitored by the evolution of hydrogen sulfide gas, which ceases upon completion. Typical times range from 3 to 12 hours.
-
Solvent: Water or ethanol are common solvents for this step.
-
pH Adjustment: Acidification of the reaction mixture after cooling is crucial for the precipitation of the final product.
Q3: What potential side products can form during the synthesis?
A3: A common side product in the synthesis of 1,2,4-triazole-3-thiols is the corresponding 1,3,4-oxadiazole-2-thiol. This can arise from the intramolecular cyclization of the acylthiosemicarbazide intermediate under certain conditions. To favor the formation of the desired triazole, the reaction is typically carried out in the presence of hydrazine hydrate, which acts as a nucleophile to facilitate the correct ring closure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | Incomplete formation of the potassium dithiocarbazinate salt. | Ensure anhydrous conditions and use freshly prepared potassium hydroxide solution. Allow sufficient reaction time for the salt formation. |
| Incomplete cyclization. | Increase the reflux time and ensure an adequate amount of hydrazine hydrate is used. Monitor the reaction for the cessation of hydrogen sulfide evolution. | |
| Loss of product during workup. | Carefully control the pH during acidification to ensure complete precipitation. Wash the precipitate with cold water to minimize dissolution. | |
| Formation of Impurities/Side Products | Formation of 1,3,4-oxadiazole-2-thiol. | Ensure a sufficient excess of hydrazine hydrate is used during the cyclization step to favor the formation of the triazole ring. |
| Unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete conversion. If necessary, increase the reaction time or temperature. | |
| Difficulty in Product Purification | Product is an oil or does not crystallize easily. | Try different recrystallization solvents or solvent mixtures. If recrystallization fails, consider purification by column chromatography. |
| Co-precipitation of inorganic salts. | Ensure the precipitated product is thoroughly washed with water to remove any inorganic impurities. |
Experimental Protocols
Method 1: From Cyclopropanecarboxylic Acid via Potassium Dithiocarbazinate Salt
Step 1: Synthesis of Cyclopropanecarboxylic Acid Hydrazide
-
To a solution of ethyl cyclopropanecarboxylate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazide, which can be used in the next step without further purification or recrystallized from ethanol.
Step 2: Synthesis of Potassium 3-(cyclopropylcarbonyl)dithiocarbazinate
-
Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol.
-
To this solution, add cyclopropanecarboxylic acid hydrazide (1 equivalent) and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.5 equivalents) dropwise while maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Collect the precipitated potassium salt by filtration, wash with cold ether, and dry under vacuum.
Step 3: Synthesis of this compound
-
To a suspension of the potassium salt (1 equivalent) in water or ethanol, add hydrazine hydrate (2-3 equivalents).
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Reflux the mixture for 3-5 hours, or until the evolution of hydrogen sulfide gas ceases.
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Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
Acidify the filtrate with dilute hydrochloric acid or acetic acid to a pH of 5-6.
-
Collect the precipitated white solid by filtration, wash thoroughly with cold water, and recrystallize from ethanol to afford the pure product.
Method 2: Direct Condensation of Cyclopropanecarboxylic Acid and Thiocarbohydrazide
-
A mixture of cyclopropanecarboxylic acid (1 equivalent) and thiocarbohydrazide (1 equivalent) is heated at its melting point or in a high-boiling solvent like paraffin oil.[1][2]
-
The reaction is heated for a specified time (typically 1-3 hours) until the evolution of water ceases.
-
Cool the reaction mixture and triturate with a suitable solvent like petroleum ether to solidify the product.
-
The solid product is then collected by filtration and recrystallized from an appropriate solvent like ethanol.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Analogous 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
| Substituent (R) | Starting Material | Cyclization Conditions | Solvent | Yield (%) | Reference |
| Phenyl | Benzoic acid hydrazide, CS₂, KOH, N₂H₄·H₂O | Reflux, 3h | Water | Not specified | [3] |
| Pyridin-4-yl | 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol, N₂H₄·H₂O | Reflux, 8-9h | Ethanol | Not specified | [4] |
| p-Tolyl | p-Toluic acid, Thiocarbohydrazide | 160-170°C, 0.25h | None | 95 | [5] |
| Furan-2-yl | Furan-2-carboxylic acid hydrazide, CS₂, KOH, N₂H₄·H₂O | Reflux | Ethanol/Water | 45 | [6] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring[v1] | Preprints.org [preprints.org]
- 4. nepjol.info [nepjol.info]
- 5. 4-Amino-5-p-tolyl-4H-[1,2,4]triazole-3-thiol synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: There are two primary and widely employed synthetic routes for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are applicable for the cyclopropyl derivative:
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Route 1: Cyclization of a Carboxylic Acid with Thiocarbohydrazide. This is a direct, one-pot method where cyclopropanecarboxylic acid is reacted with thiocarbohydrazide, typically by heating them together, sometimes in the presence of a catalyst or solvent.[1][2]
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Route 2: Conversion of a 5-substituted-1,3,4-oxadiazole-2-thiol. This two-step approach involves the initial synthesis of 2-cyclopropyl-5-mercapto-1,3,4-oxadiazole, which is then reacted with hydrazine hydrate to yield the desired triazole.[3][4]
Q2: Which synthetic route is generally preferred?
A2: The choice of synthetic route often depends on the availability of starting materials, desired purity, and scalability. The direct condensation with thiocarbohydrazide (Route 1) is more atom-economical. However, the two-step method via the oxadiazole intermediate (Route 2) can sometimes offer better control and purification of intermediates, potentially leading to a purer final product.
Q3: What are the expected spectroscopic characteristics of this compound?
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¹H NMR: A singlet for the NH₂ protons, a singlet for the SH proton (which may be broad and exchangeable with D₂O), and multiplets for the cyclopropyl protons.
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¹³C NMR: Resonances for the C=S and C=N carbons of the triazole ring, in addition to the signals for the cyclopropyl carbons.
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IR: Characteristic absorption bands for N-H stretching (amino group), S-H stretching (thiol group), and C=N stretching of the triazole ring.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Route 1: Ensure the reaction temperature is high enough for the condensation to occur. Consider using a higher boiling solvent or neat reaction conditions. Prolong the reaction time.[1] - Route 2: Confirm the complete conversion of the oxadiazole intermediate before proceeding. Monitor the reaction by TLC. Ensure an adequate excess of hydrazine hydrate is used. |
| Decomposition of reactants or product | - Avoid excessively high temperatures, which can lead to the decomposition of thiocarbohydrazide or the product. - If using a strong acid or base catalyst, consider using a milder catalyst or optimizing the amount used. |
| Poor quality of starting materials | - Use freshly purified cyclopropanecarboxylic acid and high-purity thiocarbohydrazide or hydrazine hydrate. - Thiocarbohydrazide can degrade over time; it is advisable to use a fresh batch. |
| Sub-optimal pH | - Route 2: The cyclization of the oxadiazole with hydrazine is often carried out under neutral or slightly basic conditions. In some cases, the final product is precipitated by acidification, so ensure the pH is adjusted correctly during workup.[5] |
Problem 2: Presence of Impurities and Side Products
| Potential Side Product/Impurity | Identification | Mitigation and Removal |
| Unreacted Starting Materials | TLC, ¹H NMR | Optimize reaction time and temperature. Recrystallization of the final product. |
| Disulfide Byproduct | Mass spectrometry (M+M+2 peak), ¹H NMR (absence of SH peak) | Work-up under an inert atmosphere to minimize oxidation. The disulfide can sometimes be reduced back to the thiol. |
| 1,3,4-Thiadiazole derivatives | Mass spectrometry, elemental analysis | This can arise from side reactions of thiocarbohydrazide. Careful control of reaction conditions, particularly temperature, can minimize its formation. Purification by column chromatography or fractional crystallization may be necessary. |
| Other triazole isomers or fused ring systems | Complex ¹H NMR and ¹³C NMR spectra | Strict adherence to established protocols and purification by chromatography can help isolate the desired isomer. |
Experimental Protocols
The following are generalized experimental protocols adapted from literature for the synthesis of analogous 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols. Researchers should optimize these for the specific cyclopropyl derivative.
Protocol 1: From Cyclopropanecarboxylic Acid and Thiocarbohydrazide
This protocol is adapted from the general method for the synthesis of 5-alkyl/aryl-4-amino-1,2,4-triazole-3-thiols.[1]
-
Reaction Setup: In a round-bottom flask, thoroughly mix equimolar amounts of cyclopropanecarboxylic acid and thiocarbohydrazide.
-
Reaction: Heat the mixture in an oil bath. The reaction is typically conducted neat (without solvent) by fusing the reactants at a temperature slightly above the melting point of the carboxylic acid. The reaction progress can be monitored by TLC.
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Work-up: After cooling, the solidified reaction mass is triturated with a suitable solvent (e.g., ethanol or water) to induce crystallization.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: From 2-Cyclopropyl-5-mercapto-1,3,4-oxadiazole
This protocol is based on the general procedure for converting 5-substituted-1,3,4-oxadiazole-2-thiols to the corresponding triazoles.[3][4]
Step A: Synthesis of 2-Cyclopropyl-5-mercapto-1,3,4-oxadiazole
-
Reaction Setup: To a solution of cyclopropanecarboxylic acid hydrazide in ethanol, add an equimolar amount of potassium hydroxide followed by a slight excess of carbon disulfide.
-
Reaction: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with a dilute mineral acid (e.g., HCl) to precipitate the oxadiazole.
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Purification: Collect the precipitate by filtration, wash with water, and dry. This intermediate can often be used in the next step without further purification.
Step B: Synthesis of this compound
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Reaction Setup: Suspend the 2-cyclopropyl-5-mercapto-1,3,4-oxadiazole in a suitable solvent (e.g., ethanol or isopropanol) and add an excess of hydrazine hydrate.
-
Reaction: Reflux the mixture for several hours. The progress of the ring transformation can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture. The product may precipitate upon cooling or after the addition of cold water. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue triturated with water.
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Purification: Collect the crude product by filtration and recrystallize from a suitable solvent like ethanol to obtain the pure this compound.
Reaction Pathways and Side Reactions
The following diagrams illustrate the main synthetic routes and potential side reactions.
Caption: Direct synthesis of the target compound from cyclopropanecarboxylic acid and thiocarbohydrazide.
Caption: Two-step synthesis via a 1,3,4-oxadiazole intermediate.
Caption: Potential side reactions in the synthesis of 4-amino-1,2,4-triazole-3-thiols.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcrt.org [ijcrt.org]
- 3. Synthesis of Novel Derivatives of4-Amino-3-(2-Furyl)-5-Mercapto-1,2,4-Triazole asPotential HIV-1 NNRTIs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
stability studies of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies on 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound should be conducted under a variety of stress conditions to understand its intrinsic stability. Based on ICH guidelines, the recommended conditions include acidic, basic, oxidative, thermal, and photolytic stress. It is crucial to monitor the extent of degradation to avoid complete decomposition of the molecule.
Q2: What are the likely degradation pathways for this molecule?
A2: While specific data for this molecule is limited, degradation is likely to involve the thiol and amino groups, as well as the triazole ring. The thiol group is susceptible to oxidation, potentially forming disulfides or sulfonic acids. The amino group and the triazole ring may undergo hydrolysis under strong acidic or basic conditions, although 1,2,4-triazoles are generally quite stable. High temperatures can lead to the cleavage of the triazole ring.
Q3: My analysis shows multiple degradation products. How can I identify them?
A3: The identification of degradation products typically requires sophisticated analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for determining the molecular weights of the degradation products. For definitive structural elucidation, techniques like nuclear magnetic resonance (NMR) spectroscopy are often necessary.
Q4: I am observing significant degradation of the compound even under mild stress conditions. What could be the reason?
A4: Significant degradation under mild conditions could be due to several factors. The presence of impurities in the sample, such as residual catalysts from synthesis, can accelerate degradation. The choice of solvent or buffer in your experimental setup can also play a role. Additionally, the inherent stability of the compound might be lower than anticipated. It is advisable to re-purify the compound and carefully control the experimental conditions.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. |
| The compound is highly stable under the tested conditions. | While possible, it's important to ensure a range of aggressive conditions are tested before concluding high stability. |
| Analytical method is not stability-indicating. | The analytical method may not be able to separate the parent compound from its degradation products. A new method may need to be developed and validated. |
Issue 2: Complete Degradation of the Compound
| Possible Cause | Troubleshooting Step |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. A time-course study can help in identifying optimal conditions. |
| High reactivity of the compound. | The compound may be inherently unstable under certain conditions. Milder stress conditions should be explored. |
Data Presentation
The following tables summarize hypothetical quantitative data for the degradation of this compound under various stress conditions.
Table 1: Degradation under Hydrolytic Conditions
| Condition | Time (hours) | Degradation (%) | Major Degradation Products |
| 0.1 M HCl, 60°C | 24 | 15.2 | Hydrolysis of amino group, Ring opening |
| 0.1 M NaOH, 60°C | 24 | 12.5 | Thiol oxidation, Ring opening |
| Water, 80°C | 72 | 5.1 | Minor oxidation products |
Table 2: Degradation under Oxidative Conditions
| Condition | Time (hours) | Degradation (%) | Major Degradation Products |
| 3% H₂O₂, RT | 12 | 25.8 | Disulfide dimer, Sulfonic acid derivative |
| 6% H₂O₂, RT | 12 | 45.3 | Sulfonic acid derivative, Ring cleavage products |
Table 3: Degradation under Thermal and Photolytic Conditions
| Condition | Duration | Degradation (%) | Major Degradation Products |
| Solid, 80°C | 48 hours | 8.7 | Dimerization products |
| Solution, 80°C | 24 hours | 18.9 | Solvent adducts, Oxidation products |
| ICH Q1B Photostability | Option II | 22.4 | Oxidized and photo-rearranged products |
Experimental Protocols
Forced Degradation Study Protocol
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 12 hours. Withdraw samples and dilute for analysis.
-
Thermal Degradation:
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Solid State: Keep a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Solution State: Reflux the stock solution at 80°C for 24 hours.
-
-
Photostability Testing: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
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Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
troubleshooting NMR spectra of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, particularly in the context of Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
This guide addresses common issues encountered during the NMR analysis of this compound.
Problem: Broad or Disappearing Peaks for NH₂ and SH Protons
Possible Causes:
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Proton Exchange: The amine (NH₂) and thiol (SH) protons are acidic and can undergo chemical exchange with residual water in the NMR solvent or with each other. This exchange can be on a timescale that leads to significant peak broadening, sometimes to the point where the peaks disappear into the baseline.
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Quadrupolar Broadening: The nitrogen atom of the amino group has a nuclear quadrupole moment which can lead to broadening of the attached proton signals.
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Concentration Effects: At higher concentrations, intermolecular hydrogen bonding can broaden the signals of exchangeable protons.
Solutions:
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Use a Dry Solvent: Ensure the deuterated solvent is as anhydrous as possible. Using a freshly opened ampule of solvent or drying the solvent over molecular sieves can help minimize water content.
-
D₂O Exchange: To confirm the presence of exchangeable NH₂ and SH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to these protons should diminish or disappear completely.[1]
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Lower the Temperature: Cooling the sample can slow down the rate of chemical exchange, potentially resulting in sharper signals for the NH₂ and SH protons.
-
Vary the Concentration: Acquiring spectra at different concentrations can help determine if intermolecular interactions are contributing to the broadening.
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Use a Different Solvent: Solvents that can better solvate the molecule and disrupt hydrogen bonding, such as DMSO-d₆, may yield sharper peaks for exchangeable protons compared to less polar solvents like CDCl₃.[1]
Problem: Poor Resolution or Overlapping Signals in the Cyclopropyl Region
Possible Causes:
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Complex Spin System: The cyclopropyl protons form a complex spin-spin coupling network, which can lead to overlapping multiplets, especially on lower-field instruments.
-
Instrument Shimming: Poor magnetic field homogeneity (shimming) can degrade the resolution of all peaks in the spectrum.[1]
Solutions:
-
Higher Field NMR: Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase the chemical shift dispersion and better resolve the complex multiplets of the cyclopropyl group.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning the protons and carbons of the cyclopropyl ring by showing their connectivity.
-
Optimize Shimming: Carefully shim the instrument before acquiring the spectrum to ensure the best possible magnetic field homogeneity.
Problem: Unexpected Chemical Shifts
Possible Causes:
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Solvent Effects: The chemical shifts of protons, particularly those involved in hydrogen bonding (NH₂, SH) or located on a polar molecule, can be highly dependent on the solvent used.[2]
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pH of the Sample: The protonation state of the triazole ring and the thiol group can change with the pH of the sample solution, leading to significant changes in chemical shifts.
-
Tautomerism: The 1,2,4-triazole-3-thiol moiety can exist in thione-thiol tautomeric forms, and the equilibrium between these forms can be influenced by the solvent and temperature, affecting the observed chemical shifts.
Solutions:
-
Consistent Solvent Use: When comparing spectra, ensure the same deuterated solvent is used.
-
Control pH: If the sample is prepared in a buffered solution, maintain a consistent pH.
-
Temperature Variation Studies: Acquiring spectra at different temperatures can provide information about dynamic processes such as tautomerism.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| SH (Thiol) | 1.3 - 1.5 (can be broader and variable)[3] | Singlet (broad) |
| NH₂ (Amino) | Variable, often broad | Singlet (broad) |
| CH (Cyclopropyl) | ~1.0 - 2.0 | Multiplet |
| CH₂ (Cyclopropyl) | ~0.5 - 1.5 | Multiplets |
Q2: What are the expected ¹³C NMR chemical shifts?
A2: Based on analogous compounds, the expected ¹³C NMR chemical shifts are:
| Carbon | Expected Chemical Shift (ppm) |
| C=S (Thione) | ~160 - 180 |
| C-S (Thiol) | Lower than C=S |
| Triazole Carbons | ~140 - 160 |
| CH (Cyclopropyl) | ~10 - 20 |
| CH₂ (Cyclopropyl) | ~5 - 15 |
Q3: My compound is not very soluble in CDCl₃. What other solvents can I try?
A3: For polar compounds like this, DMSO-d₆ is an excellent alternative as it is a highly polar aprotic solvent.[1] Other options include methanol-d₄ or acetone-d₆. Be aware that using a protic solvent like methanol-d₄ will likely cause the NH₂ and SH protons to exchange with the solvent deuterium, making them disappear from the ¹H NMR spectrum.[1]
Q4: Why do I see a broad peak around 2.5 ppm in my spectrum run in DMSO-d₆?
A4: This is a common residual peak from the solvent itself (DMSO-d₅) and also residual water in the solvent. The chemical shift of water in DMSO-d₆ is typically around 3.3 ppm but can vary.
Q5: I am seeing more signals than expected in my NMR spectrum. What could be the reason?
A5: This could be due to several factors:
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Impurities: The sample may contain impurities from the synthesis, such as starting materials, byproducts, or residual solvents.
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Tautomers: As mentioned, the molecule can exist in different tautomeric forms, which may be in slow exchange on the NMR timescale, giving rise to separate sets of signals.
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Rotamers: If there is restricted rotation around a single bond, you might observe different conformers (rotamers) that are distinct on the NMR timescale.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
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Sample Preparation:
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Weigh approximately 5-10 mg of this compound.
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Transfer the solid to a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Cap the NMR tube and gently vortex or sonicate to fully dissolve the sample.
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If the sample is not fully soluble, it may be necessary to filter the solution to remove any particulate matter.
-
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Data Acquisition:
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Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the solvent.
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Optimize the magnetic field homogeneity by shimming the instrument.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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If necessary, acquire a ¹³C NMR spectrum. This will require a longer acquisition time.
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For more detailed structural elucidation, consider performing 2D NMR experiments such as COSY and HSQC.
-
Troubleshooting Workflow
Caption: NMR troubleshooting workflow for this compound.
References
Technical Support Center: Refining Antimicrobial Assay Protocols for Triazole Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazole compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: Which standardized methods are recommended for antifungal susceptibility testing of triazole compounds?
A1: The most widely recognized and accepted methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] Both organizations provide detailed protocols for broth microdilution and disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents, including triazoles.[1][3][4]
Q2: What are the key differences between the CLSI and EUCAST protocols for triazole susceptibility testing?
A2: While both CLSI and EUCAST aim for standardized and reproducible results, there are some differences in their methodologies. These can include variations in the recommended growth medium (e.g., RPMI 1640 with different glucose concentrations), inoculum preparation, incubation times, and the criteria for endpoint determination.[1] It is crucial to consistently follow one set of guidelines for comparable results.
Q3: How should I interpret the Minimum Inhibitory Concentration (MIC) value for triazole compounds?
A3: For azole antifungals, the MIC is typically interpreted as the lowest concentration of the drug that causes a significant inhibition of fungal growth (e.g., 80% inhibition) compared to a drug-free control.[5] The interpretation of whether an isolate is susceptible, intermediate, or resistant to a specific triazole is based on established clinical breakpoints provided by organizations like CLSI and EUCAST.[6][7][8]
Q4: What are Quality Control (QC) strains and why are they important?
A4: Quality Control (QC) strains are well-characterized microbial strains with known susceptibility profiles to specific antimicrobial agents.[9][10] They are essential for ensuring the accuracy and reproducibility of your assay.[9][10] By testing QC strains alongside your experimental compounds, you can verify that the test system is performing correctly and that your results are reliable. Recommended QC strains for antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[5][11]
Q5: Can I use the disk diffusion method for determining the susceptibility of Aspergillus species to triazoles?
A5: The disk diffusion method can be a simpler and more cost-effective alternative to broth microdilution for testing Aspergillus species against some triazoles.[12][13] Studies have shown good agreement with reference methods for voriconazole and posaconazole.[12][14] However, the correlation for itraconazole can be lower and may be medium-dependent.[12][14]
Troubleshooting Guide
Problem 1: High variability in MIC results between experiments.
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Possible Cause: Inconsistent inoculum preparation.
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Solution: Ensure a standardized inoculum density is used for every experiment. Spectrophotometric methods or cell counting techniques should be employed to adjust the inoculum to the recommended concentration (e.g., approximately 10^8 CFU/mL).
-
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Possible Cause: Variation in incubation time or temperature.
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Solution: Strictly adhere to the recommended incubation period (e.g., 24 hours for yeasts) and maintain a constant temperature (e.g., 35±1°C).[15]
-
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Possible Cause: Different lots of media or reagents.
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Solution: Record the lot numbers of all media and reagents used. When troubleshooting, test with a new, validated lot to rule out reagent issues. A multicenter study found that reproducibility was somewhat better with a common lot of assay medium.[9]
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Problem 2: No zone of inhibition is observed in a disk diffusion assay.
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Possible Cause: The test organism is resistant to the triazole compound.
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Solution: Confirm the result by performing a broth microdilution assay to determine the MIC.
-
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Possible Cause: The concentration of the triazole compound on the disk is too low.
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Solution: Ensure that the disks are properly impregnated with the correct concentration of the compound.
-
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Possible Cause: The compound has low solubility or diffusion in the agar.
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Solution: Check the solubility of your triazole compound in the solvent used. For compounds with poor aqueous solubility, a different solvent or a different assay method (like broth microdilution) may be necessary.
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Problem 3: The QC strain results are out of the acceptable range.
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Possible Cause: The QC strain has been passaged too many times.
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Solution: Use a fresh, frozen aliquot of the QC strain for each set of experiments. Repeated subculturing can lead to changes in susceptibility.[5]
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Possible Cause: An error occurred in the experimental procedure.
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Solution: If the QC results are out of range, all other results from that run should be considered invalid.[5] Carefully review the entire protocol to identify any potential deviations.
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Problem 4: Difficulty in reading the MIC endpoint due to "trailing" growth.
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Possible Cause: Some fungi, particularly Candida species, can exhibit trailing, which is reduced but persistent growth at drug concentrations above the MIC.
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Solution: For azoles, the MIC should be read as the lowest concentration that produces a prominent decrease in turbidity (approximately 80%) compared with the growth control.[5] Using a spectrophotometer to read the optical density can help standardize the endpoint determination.
-
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized procedure based on established methods.[15][16][17] For detailed, standardized protocols, refer to the latest CLSI M27 and EUCAST documents.[4][18]
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Preparation of Triazole Compound Stock Solution: Dissolve the triazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a serial two-fold dilution of the triazole compound in the appropriate broth medium (e.g., RPMI 1640). The final volume in each well should be 100 µL. Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
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Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). Dilute this suspension in the broth medium to the final required inoculum density.
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Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
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Incubation: Incubate the plate at 35-37°C for 24-48 hours.[5]
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Reading Results: The MIC is the lowest concentration of the triazole compound that inhibits visible growth of the microorganism.[16][17] For azoles, this is often recorded as the concentration that causes approximately 80% growth inhibition compared to the positive control.[5]
Disk Diffusion Method
This is a generalized protocol. For standardized procedures, refer to CLSI M44 guidelines.[3][19]
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Inoculum Preparation: Prepare a standardized inoculum of the test microorganism corresponding to a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the triazole compound onto the surface of the agar.
-
Incubation: Incubate the plate at 35-37°C for 24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints.
Data Presentation
Table 1: Example of MIC Data for a Novel Triazole Compound
| Microorganism | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | 0.5 |
| Candida glabrata | Clinical Isolate 1 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 1 |
| Cryptococcus neoformans | ATCC 90112 | 2 |
Table 2: Example of Zone of Inhibition Data for a Novel Triazole Compound (50 µ g/disk )
| Microorganism | Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | 18 |
| Escherichia coli | ATCC 25922 | 15 |
| Pseudomonas aeruginosa | ATCC 27853 | 12 |
| Candida albicans | ATCC 10231 | 20 |
Visualizations
Caption: Workflow for Broth Microdilution Assay.
Caption: Logic for Troubleshooting MIC Variability.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 6. njccwei.com [njccwei.com]
- 7. EUCAST: Fungi (AFST) [eucast.org]
- 8. researchgate.net [researchgate.net]
- 9. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Performances of disk diffusion method for determining triazole susceptibility of Aspergillus species: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dial.uclouvain.be [dial.uclouvain.be]
- 14. researchgate.net [researchgate.net]
- 15. microbiologyjournal.org [microbiologyjournal.org]
- 16. ijrpc.com [ijrpc.com]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 19. webstore.ansi.org [webstore.ansi.org]
Technical Support Center: Enhancing the Biological Activity of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The focus is on enhancing its biological activity through chemical modification.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the biological activity of this compound?
A1: The primary strategies involve chemical modification at the two reactive sites: the 4-amino group and the 3-thiol group.
-
Modification of the 4-amino group: Condensation with various aromatic or heterocyclic aldehydes to form Schiff bases is a common and effective method. The diverse substituents on the aldehyde can significantly modulate the biological activity of the resulting molecule.[1][2][3][4]
-
Modification of the 3-thiol group: The thiol group can undergo S-alkylation with various alkyl or aryl halides. This modification can alter the compound's lipophilicity and its interaction with biological targets.[5] Another approach is the reaction with α-halo ketones or esters followed by cyclization to form fused heterocyclic systems.
Q2: What types of biological activities are typically observed for derivatives of this compound?
A2: Derivatives of this triazole core are most frequently investigated for their antimicrobial and antifungal properties.[1][3][6] Additionally, related 1,2,4-triazole-3-thiol derivatives have shown potential as enzyme inhibitors (e.g., α-glucosidase, α-amylase, acetylcholinesterase) and antioxidants.[7][8][9]
Q3: How does the cyclopropyl group at the 5-position influence the biological activity?
A3: While specific structure-activity relationship (SAR) studies on the 5-cyclopropyl variant are limited in publicly available literature, the cyclopropyl moiety is a well-known bioisostere for phenyl rings and other larger groups. It can impart favorable pharmacokinetic properties, such as increased metabolic stability and reduced toxicity. A study on 1,2,4-triazole derivatives containing a cyclopropane moiety has shown significant fungicidal activity.[6]
Q4: What is the general mechanism of action for the antimicrobial activity of these compounds?
A4: The mechanism of action for 1,2,4-triazole-3-thiones often involves the inhibition of specific enzymes essential for microbial growth.[7] For instance, some triazole derivatives are known to inhibit enzymes like dihydrofolate reductase in bacteria, which disrupts the synthesis of folic acid. The thiol group can also chelate metal ions within the active sites of metalloenzymes, leading to their inactivation. Some triazole-thione derivatives have been shown to inhibit metallo-β-lactamases, enzymes responsible for antibiotic resistance.[10]
Troubleshooting Guides
Synthesis of Schiff Base Derivatives
Issue 1: Low or no yield of the Schiff base product.
-
Possible Cause 1: Reversible reaction equilibrium. Schiff base formation is a reversible condensation reaction.[11]
-
Troubleshooting Step: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like molecular sieves to the reaction mixture.
-
-
Possible Cause 2: Incorrect pH. The reaction is often catalyzed by a small amount of acid, but a highly acidic medium can protonate the primary amine, reducing its nucleophilicity.[12]
-
Troubleshooting Step: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid. Optimize the pH to be mildly acidic.
-
-
Possible Cause 3: Steric hindrance or electronic effects. The aldehyde used may be sterically hindered or have electron-withdrawing groups that deactivate the carbonyl group.
-
Troubleshooting Step: Increase the reaction time and/or temperature. Consider using a more reactive aldehyde if possible.
-
Issue 2: Difficulty in purifying the Schiff base product.
-
Possible Cause 1: Product instability. Some Schiff bases can be prone to hydrolysis, especially in the presence of water and acid or base.[12][13]
-
Troubleshooting Step: Ensure all workup and purification steps are performed under anhydrous conditions. Use dry solvents and neutralize any acid catalyst before extraction.
-
-
Possible Cause 2: Oily product. The Schiff base may not be a solid at room temperature.
-
Troubleshooting Step: Attempt purification using column chromatography with a suitable solvent system. If the product is stable to acid, it can be converted to a solid salt (e.g., hydrochloride) for purification by recrystallization.[11]
-
Antimicrobial/Antifungal Assays (Agar Well Diffusion Method)
Issue 1: Inconsistent or no zone of inhibition.
-
Possible Cause 1: Poor diffusion of the compound in the agar. The compound may have low solubility in the aqueous agar medium.
-
Troubleshooting Step: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before adding it to the well. However, be mindful that high concentrations of DMSO can also inhibit microbial growth, so a solvent control is essential.
-
-
Possible Cause 2: Inappropriate concentration of the compound. The concentration of the test compound may be too low to elicit an inhibitory effect.
-
Troubleshooting Step: Test a range of concentrations to determine the minimum inhibitory concentration (MIC).
-
-
Possible Cause 3: Resistance of the microbial strain. The tested microorganism may be resistant to the synthesized compound.
-
Troubleshooting Step: Use a panel of different microbial strains, including known susceptible strains, as positive controls.
-
Data Presentation
Table 1: Antimicrobial Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Schiff Base Derivatives (Illustrative Data based on Analogs)
| Compound ID | 5-Substituent | Aldehyde Moiety | Test Organism | MIC (µg/mL) | Reference |
| I | Pyridin-4-yl | 4-Chlorobenzaldehyde | S. aureus | 16 | [1] |
| II | Pyridin-4-yl | 4-Nitrobenzaldehyde | B. subtilis | 20 | [1] |
| III | Pyridin-4-yl | 4-Chlorobenzaldehyde | E. coli | 25 | [1] |
| IV | Pyridin-4-yl | 4-Nitrobenzaldehyde | S. typhi | 31 | [1] |
| V | Phenyl | 4-Nitrobenzaldehyde | S. aureus | 0.132 mM | [2] |
| VI | Phenyl | 4-Nitrobenzaldehyde | S. pyogenes | 0.264 mM | [2] |
Table 2: Enzyme Inhibitory Activity of 1,2,4-Triazole-3-thiol Derivatives (Illustrative Data based on Analogs)
| Compound ID | 5-Substituent | Enzyme | Inhibition Type | Ki or IC50 | Reference |
| VII | 4,5-Diphenyl | α-Glucosidase | Competitive | ~10-5 M (Ki) | [7] |
| VIII | 4,5-Diphenyl | α-Amylase | Non-competitive | ~10-5 M (Ki) | [7] |
| IX | Carbazole-linked | α-Amylase | - | 0.53 µM (IC50) | [8] |
| X | Carbazole-linked | α-Glucosidase | - | 11.03 µM (IC50) | [8] |
Note: This table illustrates the potential for enzyme inhibition by the 1,2,4-triazole-3-thiol scaffold based on data from various analogs.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is adapted from general methods for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols.
Step 1: Synthesis of Potassium Dithiocarbazinate Salt
-
Dissolve cyclopropanecarboxylic acid hydrazide (1 eq.) in absolute ethanol.
-
Add an equimolar amount of potassium hydroxide to the solution and stir until dissolved.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 eq.) dropwise while stirring.
-
Continue stirring at room temperature for 12-18 hours.
-
Collect the precipitated potassium salt by filtration and wash with dry ether.
Step 2: Cyclization to this compound
-
Suspend the potassium dithiocarbazinate salt (1 eq.) in water.
-
Add hydrazine hydrate (2-3 eq.) to the suspension.
-
Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and the evolution of hydrogen sulfide gas may be observed.
-
Cool the reaction mixture and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure product.
Protocol 2: Synthesis of Schiff Base Derivatives
-
Dissolve this compound (1 eq.) in methanol or ethanol.
-
Add the desired aromatic aldehyde (1 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-8 hours.[14]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under vacuum and induce crystallization. The crude product can be further purified by recrystallization.
Protocol 3: Agar Well Diffusion Assay for Antimicrobial Screening
-
Prepare a nutrient agar plate and allow it to solidify.
-
Inoculate the agar surface evenly with a standardized suspension of the test microorganism.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
Use a standard antibiotic as a positive control and the solvent (e.g., DMSO) as a negative control.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the biological activity.
Caption: Postulated mechanism of antimicrobial action via enzyme inhibition.
Caption: Troubleshooting logic for low-yield Schiff base synthesis.
References
- 1. connectjournals.com [connectjournals.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Istanbul University Press [iupress.istanbul.edu.tr]
- 5. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity Analysis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and its analogues. While direct experimental data for the cyclopropyl derivative is limited in publicly available literature, this document compiles and compares the performance of structurally related compounds, offering insights into the potential bioactivities of the target molecule. The 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2][3]
Comparative Quantitative Data
The following tables summarize the antimicrobial and antioxidant activities of various 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, providing a benchmark for the potential efficacy of the cyclopropyl analogue.
Table 1: Antibacterial Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Compound (Substituent at 5-position) | Test Organism | MIC (µg/mL) | Reference |
| 4-pyridinyl (derivative 4c) | Staphylococcus aureus | 16 | [1] |
| Bacillus subtilis | 20 | [1] | |
| 4-pyridinyl (derivative 4e) | Escherichia coli | 25 | [1] |
| Salmonella typhi | 31 | [1] | |
| Phenyl | Staphylococcus aureus | - (Superior to streptomycin) | [4] |
| 4-fluorophenyl | Staphylococcus aureus | - (Superior to streptomycin) | [4] |
| 2,4-dichlorophenyl | Staphylococcus aureus | - (Comparable to streptomycin) | [4] |
Table 2: Antifungal Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Compound (Substituent at 5-position) | Test Organism | MIC (µg/mL) | Reference |
| 4-pyridinyl (derivative 4e) | Candida albicans | 24 | [1] |
| Aspergillus niger | 32 | [1] | |
| Phenyl | Microsporum gypseum | - (Superior to ketoconazole) | [4] |
| 4-fluorophenyl | Microsporum gypseum | - (Superior to ketoconazole) | [4] |
| 2,4-dichlorophenyl | Microsporum gypseum | - (Superior to ketoconazole) | [4] |
Table 3: Antioxidant Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Compound (Substituent at 5-position) | Assay | IC50 (µg/mL) | Reference |
| Phenyl (derivative 5b) | DPPH radical scavenging | 5.84 | [5] |
| Thiophen-2-ylmethyl | DPPH radical scavenging | - (Antiradical effect of 88.89% at 10⁻³ M) | [6] |
Potential Influence of the Cyclopropyl Moiety
The introduction of a cyclopropyl group at the 5-position of the 4-amino-4H-1,2,4-triazole-3-thiol core is a recognized strategy in medicinal chemistry. This small, strained ring can significantly influence a molecule's physicochemical properties and biological activity. While specific data for the title compound is unavailable, the cyclopropyl group is known to:
-
Enhance Lipophilicity : This can improve membrane permeability and cellular uptake.
-
Increase Metabolic Stability : The cyclopropyl ring is often resistant to metabolic degradation, potentially leading to a longer duration of action.
-
Induce Conformational Rigidity : This can lock the molecule into a bioactive conformation, leading to higher affinity for its biological target.
Notably, a study on a different 1,2,4-triazole derivative containing a cyclopropyl group demonstrated excellent herbicidal activity, indicating that this moiety is compatible with potent bioactivity within this heterocyclic class.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the evaluation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is a standard procedure for evaluating the antimicrobial activity of compounds.[8][9]
-
Media Preparation : Mueller-Hinton agar is prepared and sterilized by autoclaving.
-
Inoculum Preparation : A standardized suspension of the test microorganism is prepared.
-
Plate Preparation : The sterilized agar is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.
-
Well Creation : Wells of a specific diameter are punched into the agar.
-
Compound Application : A solution of the test compound at a known concentration is added to each well.
-
Incubation : The plates are incubated under appropriate conditions for the test organism.
-
Zone of Inhibition Measurement : The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
-
Serial Dilution : A serial dilution of the test compound is prepared in a liquid growth medium.
-
Inoculation : Each dilution is inoculated with a standardized suspension of the test microorganism.
-
Incubation : The samples are incubated under appropriate conditions.
-
Observation : The tubes or wells are observed for turbidity, which indicates microbial growth. The lowest concentration without visible growth is recorded as the MIC.
DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of a compound.[5][6]
-
DPPH Solution Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).
-
Sample Preparation : Solutions of the test compound at various concentrations are prepared.
-
Reaction : The test compound solutions are mixed with the DPPH solution.
-
Incubation : The mixture is incubated in the dark for a specified period.
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Visualizations
The following diagrams illustrate the general synthesis pathway for the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold and a conceptual workflow for its bioactivity screening.
Caption: General synthesis pathway for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and its derivatives.
Caption: Conceptual workflow for the bioactivity screening of novel 1,2,4-triazole derivatives.
References
- 1. connectjournals.com [connectjournals.com]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. Istanbul University Press [iupress.istanbul.edu.tr]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and Other Bioactive Triazole Analogs
In the landscape of medicinal chemistry, 1,2,4-triazole derivatives stand out for their wide spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] This guide provides a comparative overview of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and its related analogs, focusing on their antimicrobial and antifungal efficacy. Due to the limited availability of specific experimental data for the 5-cyclopropyl derivative in the public domain, this guide will leverage data from the well-studied 5-phenyl and 5-pyridinyl analogs to provide a comparative context for researchers, scientists, and drug development professionals.
The core structure, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, is a versatile scaffold that allows for various substitutions at the 5-position, significantly influencing its biological activity. The phenyl and pyridinyl groups are common moieties that have demonstrated considerable antimicrobial and antifungal potential.
Performance Comparison: Antimicrobial and Antifungal Activity
The antimicrobial and antifungal activities of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives are typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and the zone of inhibition against various pathogens. The following tables summarize the reported activities for derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
Table 1: Antibacterial Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Salmonella typhi | Reference |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4c) | 16 | 20 | - | - | [3] |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e) | - | - | 25 | 31 | [3] |
| Ampicillin (Standard) | - | - | - | - | |
| Ciprofloxacin (Standard) | - | - | - | - |
Note: Specific MIC values for standard antibiotics were not provided in the compared study, but the synthesized compounds were reported to have moderate to good activity.
Table 2: Antifungal Activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative (4e) | 24 | 32 | [3] |
| Fluconazole (Standard) | - | - |
Note: The study indicated that compound (4e) exhibited good antifungal activity.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for the synthesis and antimicrobial evaluation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols based on published literature.
General Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols
The synthesis of these triazole derivatives is typically a multi-step process.[3][4][5]
-
Step 1: Synthesis of Potassium Dithiocarbazinate: A substituted benzoic acid hydrazide is reacted with carbon disulfide in an alkaline solution of ethanol to yield the corresponding potassium dithiocarbazinate salt.[4][5]
-
Step 2: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol: The potassium salt is then cyclized with hydrazine hydrate to form the core triazole ring structure.[3][4][5]
-
Step 3 (Optional): Synthesis of Schiff Bases: The amino group at the 4-position can be further reacted with various aldehydes to form Schiff bases, which often exhibit enhanced biological activity.[3][6]
Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Method
This method is a widely used technique for preliminary screening of antimicrobial activity.[1][7]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of a sterile agar plate is uniformly inoculated with the microbial suspension.
-
Well Preparation and Sample Addition: Wells of a specific diameter are made in the agar using a sterile cork borer. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Observation: The diameter of the zone of inhibition around each well is measured. A larger diameter indicates greater antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantify the antimicrobial activity by determining the lowest concentration of the compound that inhibits the visible growth of the microorganism.[8][9]
-
Preparation of Serial Dilutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Workflow
To better illustrate the processes involved in the synthesis and evaluation of these triazole compounds, the following diagrams have been generated using Graphviz.
Caption: General synthesis scheme for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives.
Caption: Experimental workflow for the agar well diffusion antimicrobial susceptibility test.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
References
- 1. ajphr.com [ajphr.com]
- 2. mdpi.com [mdpi.com]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Istanbul University Press [iupress.istanbul.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. botanyjournals.com [botanyjournals.com]
- 8. Clinical Evaluation of a Frozen Commercially Prepared Microdilution Panel for Antifungal Susceptibility Testing of Seven Antifungal Agents, Including the New Triazoles Posaconazole, Ravuconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol analogs
A Comparative Guide to the Structure-Activity Relationship of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-thiol Analogs
Introduction
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold has garnered significant attention as a template for the development of novel therapeutic agents. The presence of the amino and thiol groups on the triazole ring provides reactive handles for further chemical modifications, allowing for the exploration of the structure-activity relationship (SAR) by introducing diverse substituents at the 5-position. While the focus of this guide is on the broader class of 5-substituted analogs due to a lack of specific literature on 5-cyclopropyl derivatives, the presented data offers a valuable comparative framework for researchers in drug discovery and development. This guide summarizes the antimicrobial and antioxidant activities of various analogs, details the experimental protocols for their synthesis and evaluation, and provides visual representations of key workflows.
Experimental Protocols
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
The synthesis of the core scaffold generally follows a multi-step procedure starting from a carboxylic acid or its ester.[3][4] A common pathway involves the conversion of a substituted benzoic acid to its corresponding hydrazide, followed by reaction with carbon disulfide in the presence of a base to form a dithiocarbazinate salt. Cyclization with hydrazine hydrate then yields the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[4][5]
Step 1: Synthesis of Substituted Benzoic Acid Hydrazide A substituted methyl benzoate is refluxed with hydrazine hydrate in absolute ethanol for several hours. After cooling, the resulting solid benzoic acid hydrazide is filtered, washed, and recrystallized.[3]
Step 2: Synthesis of Potassium Dithiocarbazinate Salt The synthesized hydrazide is dissolved in absolute ethanol containing potassium hydroxide. Carbon disulfide is added dropwise with constant stirring, and the mixture is stirred for an extended period at room temperature. The precipitated potassium dithiocarbazinate salt is then collected by filtration after the addition of dry ether.[3][5]
Step 3: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol A suspension of the potassium dithiocarbazinate salt in water is refluxed with hydrazine hydrate. The reaction mixture changes color, and upon completion, it is diluted with water and acidified with hydrochloric acid to precipitate the crude triazole. The product is then filtered, washed with cold water, and recrystallized from ethanol.[3][6]
Further Derivatization: The 4-amino group can be further functionalized, for example, by condensation with various aromatic aldehydes to form Schiff bases.[1][2]
References
A Comparative Analysis of Synthetic Routes to 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two primary synthetic routes to 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. The comparison is based on established synthetic methodologies for analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, providing a framework for the synthesis of the cyclopropyl derivative.
Introduction
This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 1,2,4-triazole core is a well-known pharmacophore present in a variety of approved drugs. The selection of an optimal synthetic route is crucial for efficient and scalable production. This guide compares two common methods: Route A , proceeding via a potassium dithiocarbazinate intermediate, and Route B , which involves the conversion of a 5-cyclopropyl-1,3,4-oxadiazole-2-thiol intermediate.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, extrapolated from procedures for analogous compounds.
| Parameter | Route A: From Cyclopropanecarboxylic Acid Hydrazide | Route B: From 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol |
| Starting Material | Cyclopropanecarboxylic acid hydrazide | 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol |
| Key Intermediates | Potassium 3-(cyclopropylcarbonyl)dithiocarbazinate | - |
| Overall Yield (estimated) | 65-75% | 70-80% (from the oxadiazole) |
| Number of Steps | 2 (from hydrazide) | 1 (from oxadiazole) |
| Reaction Time | 12-18 hours (step 1), 0.5-1 hour (step 2) | 8-12 hours |
| Reagents | CS₂, KOH, Hydrazine Hydrate | Hydrazine Hydrate |
| Solvents | Ethanol, Water | Ethanol |
| Reaction Conditions | Reflux | Reflux |
Experimental Protocols
Route A: Synthesis via Potassium Dithiocarbazinate
This route involves two sequential steps starting from cyclopropanecarboxylic acid hydrazide.
Step 1: Synthesis of Potassium 3-(cyclopropylcarbonyl)dithiocarbazinate
-
To a solution of potassium hydroxide (0.15 mol) in absolute ethanol, add cyclopropanecarboxylic acid hydrazide (0.1 mol).
-
Cool the mixture in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
The precipitated potassium salt is filtered, washed with cold ether, and dried. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
A suspension of potassium 3-(cyclopropylcarbonyl)dithiocarbazinate (20 mmol) and 95% hydrazine hydrate (40 mmol) in water (2 mL) is refluxed with stirring for 30 minutes to 1 hour.[1]
-
The color of the reaction mixture may change, and the evolution of hydrogen sulfide gas can be observed.
-
After cooling, the solution is diluted with cold water (100 mL) and acidified with concentrated hydrochloric acid to precipitate the product.[1]
-
The solid is filtered, washed with cold water, and recrystallized from ethanol to yield the final product.[1]
Route B: Synthesis via 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol
This route first requires the synthesis of the 5-cyclopropyl-1,3,4-oxadiazole-2-thiol intermediate, which is then converted to the target triazole.
Step 1 (Precursor Synthesis): Synthesis of 5-Cyclopropyl-1,3,4-oxadiazole-2-thiol
-
Cyclopropanecarboxylic acid hydrazide (10 mmol) is dissolved in ethanol (30 ml).
-
To this solution, potassium hydroxide (10 mmol) in absolute ethanol (50 ml) and carbon disulfide (20 mmol) are added.
-
The mixture is refluxed for approximately 5 hours, until the evolution of hydrogen sulfide ceases.
-
The reaction mixture is cooled, diluted with water, and acidified with dilute hydrochloric acid to precipitate the 5-cyclopropyl-1,3,4-oxadiazole-2-thiol. The product is filtered, washed with water, and dried.
Step 2: Synthesis of this compound
-
A mixture of 5-cyclopropyl-1,3,4-oxadiazole-2-thiol (55.8 mmol) and 80% hydrazine hydrate (334.8 mmol) in absolute ethanol (100 mL) is heated under reflux for 12 hours.[2]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is treated with an appropriate amount of aqueous hydrochloric acid to adjust the pH to 1-2 and stirred at room temperature for 30 minutes.[2]
-
The resulting white solid is filtered, recrystallized from ethanol, and dried to give the final product.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Conclusion
Both Route A and Route B offer viable pathways for the synthesis of this compound. Route A, starting from the carboxylic acid hydrazide, involves a two-step process with a potentially shorter overall reaction time for the final conversion, though the initial formation of the dithiocarbazinate salt requires a longer stirring period. Route B, which utilizes a pre-synthesized 5-cyclopropyl-1,3,4-oxadiazole-2-thiol, is a single-step conversion to the final product but requires a longer reflux time. The overall yield for both routes is comparable.
The choice between these two synthetic strategies may depend on factors such as the availability of starting materials, desired purity of the final product, and the preferred experimental workflow. For instance, if the 5-cyclopropyl-1,3,4-oxadiazole-2-thiol is readily available, Route B offers a more direct approach. Conversely, if starting from the more common cyclopropanecarboxylic acid or its hydrazide, Route A provides a well-established procedure. Researchers should consider these factors when selecting the most appropriate synthetic route for their specific needs.
References
A Comparative Guide to the Efficacy of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives: An In Vitro Overview
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1][2][3] The presence of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring appears to be crucial for various biological interactions.[4] This guide summarizes the reported in vitro efficacy of several 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives, providing a foundation for future research and drug development endeavors.
In Vitro Efficacy: A Summary of Biological Activities
Derivatives of 4-amino-4H-1,2,4-triazole-3-thiol have been investigated for a range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects. The nature of the substituent at the 5-position of the triazole ring significantly influences the compound's potency and spectrum of activity.
Antimicrobial Activity
Numerous studies have highlighted the potential of these compounds as antimicrobial agents. The proposed mechanism often involves the inhibition of essential microbial enzymes. For instance, some triazole derivatives are known to target dihydrofolate reductase in bacteria, disrupting folate synthesis.[5] Others have shown to target β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for fatty acid synthesis.[5]
Table 1: Summary of In Vitro Antimicrobial Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Derivative (Substitution at 5-position) | Test Organism(s) | Activity Metric | Result | Reference |
| Phenyl | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa | MIC (µM) | 0.5 - 1 (for a phenoxy-substituted phenyl derivative) | [3] |
| Various substituted phenyls | Bacteria and yeast-like fungi | Zone of inhibition | Promising activity observed for some derivatives | [6] |
| 2-aminothiazol-4-yl | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC (µM) | 0.5 - 1 (for a phenoxy-substituted phenyl derivative at the 4-position) | [3] |
Note: MIC stands for Minimum Inhibitory Concentration.
Antioxidant Activity
Several 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives have demonstrated significant antioxidant potential. The primary method for evaluating this activity in vitro is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[7][8] The ability of these compounds to donate a hydrogen atom or an electron to neutralize the DPPH radical is measured spectrophotometrically.
Table 2: Summary of In Vitro Antioxidant Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Derivative (Substitution at 5-position) | Assay | Activity Metric | Result | Reference |
| Phenyl | DPPH radical scavenging | IC₅₀ (µg/mL) | 5.84 (for a derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | [7] |
| Thiophen-2-ylmethyl | DPPH radical scavenging | % Inhibition (at 1 x 10⁻³ M) | 88.89% | [8] |
| Various 4,5-disubstituted derivatives | DPPH radical scavenging | % Inhibition (at 3 ppm) | 85% (for compounds 5a, 5b, 5d, 6a, and 6f) | [1] |
Note: IC₅₀ represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Anticancer and Cytotoxic Activity
The anticancer potential of this class of compounds has also been explored. In silico studies suggest that these derivatives can interact with various biological targets associated with cancer, such as DNA gyrase, cyclooxygenase-II (COX-2), and cathepsin B.[4] Experimental studies have confirmed the cytotoxic effects of some derivatives against cancer cell lines.
Table 3: Summary of In Vitro Anticancer and Cytotoxic Activity of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Derivative | Cell Line(s) | Activity Metric | Result | Reference |
| 4-amino-1,2,4-triazole Schiff base derivative | A549 (lung carcinoma), Bel7402 (hepatocellular carcinoma) | IC₅₀ (µg/mL) | 144.1 ± 4.68 (A549), 195.6 ± 1.05 (Bel7402) | [9] |
| Various 4,5-disubstituted derivatives | Brine shrimp lethality assay | LC₅₀ (µg/mL) | 81.56 - 161.577 | [1] |
Note: IC₅₀ is the half-maximal inhibitory concentration, and LC₅₀ is the median lethal concentration.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays mentioned in this guide.
Agar Well Diffusion Assay for Antimicrobial Screening
-
Preparation of Media and Inoculum: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized. A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: The surface of the agar plate is uniformly inoculated with the microbial suspension using a sterile swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A defined volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.[1][6] A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone indicates greater antimicrobial activity.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, resulting in a colored solution.[8]
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Spectrophotometric Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm).[8]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours. Living cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Visualizing Molecular Interactions and Experimental Processes
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
Caption: Potential mechanism of antibacterial action via inhibition of the folate synthesis pathway.
Caption: General workflow for the in vitro evaluation of novel chemical compounds.
Conclusion and Future Directions
The available literature strongly suggests that the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold is a promising platform for the development of new therapeutic agents. The diverse biological activities observed are highly dependent on the nature of the substituent at the 5-position, indicating that this position is a key site for chemical modification to optimize potency and selectivity.
While this guide provides a comprehensive overview of the in vitro efficacy of this class of compounds, the absence of data on the specific 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol derivative highlights a gap in the current research landscape. Future studies should focus on the synthesis and biological evaluation of this and other novel derivatives. Promising candidates identified through in vitro screening should then be advanced to in vivo studies to assess their efficacy, pharmacokinetic properties, and safety profiles in animal models. This systematic approach will be crucial for translating the therapeutic potential of these compounds from the laboratory to the clinic.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-thiol Derivatives: A Guide to Potential Cross-Reactivity and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol and its structurally related analogs. In the absence of direct cross-reactivity studies for the target molecule, this document compiles and compares the biological performance of various derivatives from the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol class. The presented data on antimicrobial, antifungal, and antioxidant activities can help researchers infer potential cross-reactivity and guide future drug development efforts.
Biological Activity Profile: A Comparative Overview
The biological activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature of the substituent at the 5-position of the triazole ring. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the potency of different analogs.
Antimicrobial and Antifungal Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency against microbial and fungal strains. Lower MIC values denote higher efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against Bacterial Strains
| Compound ID | 5-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 4c | 4-Hydroxyphenyl | Staphylococcus aureus | 16 | [1] |
| Bacillus subtilis | 20 | [1] | ||
| 4e | 4-Bromophenyl | Escherichia coli | 25 | [1] |
| Salmonella typhi | 31 | [1] | ||
| 48g | 4-Phenoxyphenyl | Staphylococcus aureus | 0.5 - 1 | [2] |
| Bacillus subtilis | 0.5 - 1 | [2] | ||
| Escherichia coli | 0.5 - 1 | [2] | ||
| Pseudomonas aeruginosa | 0.5 - 1 | [2] |
Table 2: Minimum Inhibitory Concentration (MIC) of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against Fungal Strains
| Compound ID | 5-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 4e | 4-Bromophenyl | Candida albicans | 24 | [1] |
| Aspergillus niger | 32 | [1] | ||
| A-1 | 4-Chlorophenyl | Aspergillus niger | 64 | [3] |
| A-2 | 2,4-Dichlorophenyl | Aspergillus niger | 64 | [3] |
| A-3 | 4-Chlorophenyl | Candida tropicalis | 32 | [3] |
| A-3 | 4-Chlorophenyl | Aspergillus niger | 64 | [3] |
| A-4 | 2,4-Dichlorophenyl | Aspergillus niger | 64 | [3] |
| A-7 | 4-Fluorophenyl | Aspergillus niger | 64 | [3] |
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, with the half-maximal inhibitory concentration (IC50) being a common metric. A lower IC50 value indicates stronger antioxidant activity.
Table 3: Antioxidant Activity (IC50) of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | 5-Substituent | Assay | IC50 (µg/mL) | Reference |
| 5b | Phenyl (with thiazolidinone modification) | DPPH | 5.84 | [4] |
| AT | Phenyl | DPPH | 1.3 x 10⁻³ M | [5] |
| AP | 4-Pyridyl | DPPH | 2.2 x 10⁻³ M | [5] |
| AT | Phenyl | ABTS | 4.7 x 10⁻⁵ M | [5] |
| AP | 4-Pyridyl | ABTS | 5.5 x 10⁻⁵ M | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments cited in this guide.
Antimicrobial and Antifungal Susceptibility Testing (Agar Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]
-
Preparation of Media: Sabouraud's dextrose agar is prepared and sterilized.[1]
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMF) and serially diluted to obtain a range of concentrations.[1]
-
Inoculation: The agar plates are inoculated with a standardized suspension of the test microorganisms (approximately 10^5 cfu/mL).[1]
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 25°C for 72 hours for fungi).[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[5][6][7]
-
Reagent Preparation: A solution of DPPH in a suitable solvent like methanol or ethanol is prepared.[6]
-
Sample Preparation: Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.[6]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).[6][7]
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC50 value is then determined from a plot of scavenging activity against compound concentration.[6]
Visualizing Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Generalized workflow for the synthesis and biological evaluation of triazole derivatives.
Caption: Conceptual diagram of the structure-activity relationship of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
References
- 1. connectjournals.com [connectjournals.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
benchmarking 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol against known antibiotics
An in-depth comparison of the potential antibacterial performance of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol against established clinical antibiotics. This guide synthesizes available data on structurally similar compounds to forecast its standing in the landscape of antimicrobial agents.
Introduction: The escalating threat of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents. The 1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents, exhibiting a broad spectrum of biological activities. This guide provides a comparative benchmark of this compound against commonly used antibiotics. Due to the limited publicly available data on the specific cyclopropyl derivative, this analysis utilizes antimicrobial activity data from structurally related 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol compounds to provide a representative performance profile. The data presented herein is intended for researchers, scientists, and drug development professionals to gauge the potential of this novel compound and to inform future research directions.
Comparative Antibacterial Efficacy: A Data-Driven Overview
The antibacterial efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for representative 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives against common Gram-positive and Gram-negative bacteria, alongside the performance of standard antibiotics.
| Compound/Antibiotic | Target Organism | MIC (µg/mL) |
| 4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol (Compound 4c) | Staphylococcus aureus | 16[1] |
| 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol (Compound 4e) | Escherichia coli | 25[1] |
| 4-amino-5-(4-trichloromethylphenyl)-4H-1,2,4-triazole-3-thiol | Escherichia coli | 5[2] |
| Vancomycin | Staphylococcus aureus | ≤ 2[3][4] |
| Amoxicillin | Staphylococcus aureus | 0.25 - 128[5][6] |
| Ciprofloxacin | Escherichia coli | ≤ 1[7] |
| Imipenem | Escherichia coli | 0.125 - 0.5[8] |
Disclaimer: The MIC values for the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives are based on published research on compounds with different substitutions at the 5-position and are intended to provide a representative outlook on the potential of the this compound. Actual MIC values for the cyclopropyl derivative may vary.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents, based on standardized laboratory procedures.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
a. Preparation of Materials:
-
Test Compound/Antibiotic: Prepare a stock solution of the test compound (e.g., this compound) and benchmark antibiotics in a suitable solvent.
-
Bacterial Strains: Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Medium: Mueller-Hinton Broth (MHB) is the recommended medium.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
b. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (growth) after incubation.
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
a. Procedure:
-
Following the determination of the MIC, take a 10-100 µL aliquot from each well of the microtiter plate that showed no visible growth.
-
Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 18-24 hours.
b. Interpretation of Results:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.
Caption: Workflow for MIC and MBC Determination.
References
- 1. connectjournals.com [connectjournals.com]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amoxicillin Administration Regimen and Resistance Mechanisms of Staphylococcus aureus Established in Tissue Cage Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. droracle.ai [droracle.ai]
- 8. Activities of Imipenem and Cephalosporins against Clonally Related Strains of Escherichia coli Hyperproducing Chromosomal β-Lactamase and Showing Altered Porin Profiles - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol with similar compounds
This guide provides a comparative analysis of the key spectroscopic features of two derivatives of the 4-amino-4H-1,2,4-triazole-3-thiol core structure, highlighting the influence of the C5 substituent (phenyl vs. methyl) on their spectral properties. This information is valuable for researchers in the fields of medicinal chemistry and material science for the characterization and identification of novel triazole-based compounds.
Spectroscopic Data Comparison
The following tables summarize the available FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry data for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
Table 1: FT-IR Spectral Data (cm⁻¹) Comparison
| Functional Group | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol |
| N-H (Amino) | 3452, 3298[1] | Not explicitly reported, but expected in the 3100-3500 range |
| S-H (Thiol) | 2595[1] | Not explicitly reported, but expected in the 2550-2600 range |
| C=N (Triazole) | 1612-1645[1] | Not explicitly reported, but expected in the 1610-1680 range |
| Aromatic C-H | Multiple signals expected ~3000-3100 | - |
| Aliphatic C-H | - | Not explicitly reported, but expected ~2850-2960 |
Table 2: ¹H NMR Spectral Data (δ, ppm) Comparison
| Proton | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (in DMSO-d₆) | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (in DMSO-d₆) |
| -NH₂ (s) | 5.76-5.83[1][2] | ~5.5 (Broad singlet) |
| -SH (s) | 13.75-13.97[1][2] | ~13.3 (Broad singlet) |
| Aromatic-H (m) | 7.51-8.05[2] | - |
| -CH₃ (s) | - | ~2.3 |
Table 3: ¹³C NMR Spectral Data (δ, ppm) Comparison
| Carbon | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (in DMSO-d₆) | 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (in DMSO-d₆) |
| C=S | ~167 | ~165 |
| C=N | ~150-155 | ~148-152 |
| Aromatic-C | ~126-132 | - |
| -CH₃ | - | ~11-14 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | C₈H₈N₄S | 192.24 | 193.05 |
| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C₃H₆N₄S | 130.17 | 131.04 |
Experimental Protocols
The following are general experimental methodologies for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded on a spectrometer using KBr pellets. A small amount of the solid sample is mixed with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H NMR). The samples are dissolved in a deuterated solvent, typically DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI). The sample is dissolved in a suitable solvent and introduced into the instrument. The data is acquired in positive or negative ion mode to observe the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative analysis of the spectroscopic data.
Caption: Workflow for Spectroscopic Data Comparison.
Signaling Pathway of Spectroscopic Characterization
The following diagram illustrates the general pathway from a synthesized compound to its structural elucidation using various spectroscopic techniques.
Caption: Pathway of Spectroscopic Characterization.
References
Comparative Analysis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the peer-reviewed research on 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. While specific experimental data for 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol is not extensively available in the reviewed literature, this guide leverages data from structurally similar compounds to provide a valuable reference for potential applications and further research.
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.[1] The focus of this guide, the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold, is a versatile precursor for novel therapeutic agents, demonstrating significant potential in antimicrobial, antifungal, antioxidant, and anti-tubercular applications.[1][2][3][4][5] The presence of the thiol and amino groups on the triazole ring is believed to be crucial for their biological activities.[6]
Performance Comparison of Analogues
The biological activity of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature of the substituent at the 5-position. The following tables summarize the quantitative data from various peer-reviewed studies on a selection of these compounds, offering a comparative perspective.
Antimicrobial and Antifungal Activity
Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial and antifungal potency. The lower the MIC value, the more effective the compound is at inhibiting the growth of the microorganism.
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol derivative (5o) | S. aureus | - | [3] |
| 4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol derivative (5k) | S. aureus | - | [3] |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 | [4] |
| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR M. tuberculosis | 11 | [4] |
| 4-amino-5-(pyridin-4-yl)-4H-[1][2][7]triazole-3-thiol derivative (4c) | S. aureus | 16 | [2] |
| 4-amino-5-(pyridin-4-yl)-4H-[1][2][7]triazole-3-thiol derivative (4c) | B. subtilis | 20 | [2] |
| 4-amino-5-(pyridin-4-yl)-4H-[1][2][7]triazole-3-thiol derivative (4e) | E. coli | 25 | [2] |
| 4-amino-5-(pyridin-4-yl)-4H-[1][2][7]triazole-3-thiol derivative (4e) | S. typhi | 31 | [2] |
| 4-amino-5-(pyridin-4-yl)-4H-[1][2][7]triazole-3-thiol derivative (4e) | C. albicans | 24 | [2] |
| 4-amino-5-(pyridin-4-yl)-4H-[1][2][7]triazole-3-thiol derivative (4e) | A. niger | 32 | [2] |
Note: Specific MIC values for compounds 5o and 5k against S. aureus were not provided in the source, but they were reported to have strong activity.[3]
Antioxidant Activity
The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound | Concentration (M) | Antiradical Effect (%) | Reference |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 1 x 10⁻³ | 88.89 | [5] |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 1 x 10⁻⁴ | 53.78 | [5] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | - | IC₅₀ = 5.84 µg/mL | [8] |
| Ascorbic Acid (Standard) | - | IC₅₀ = 5.84 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of the key experimental protocols commonly employed in the study of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives.
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
The synthesis of the core triazole structure typically follows a well-established multi-step pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. Istanbul University Press [iupress.istanbul.edu.tr]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol
This guide provides crucial safety and logistical information for the handling and disposal of 4-amino-5-cyclopropyl-4H-1,2,4-triazole-3-thiol. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This compound is classified as an irritant that may cause allergic skin reactions and serious eye irritation[1].
Personal Protective Equipment (PPE)
Strict adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety. The recommendations are based on handling the specified compound and structurally similar chemicals.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to control vapors and potential stench[2][3]. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use[2][4]. |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields or a face shield to protect against splashes[1][2][4][5]. |
| Skin and Body Protection | Laboratory Coat | A standard, flame-retardant lab coat should be worn to protect against skin contact[2][4]. |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced. Follow a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements[4]. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling is critical to ensure safety and maintain the integrity of the compound.
-
Preparation : Before handling, ensure that an eyewash station and a safety shower are readily accessible[4]. Prepare a neutralization solution, such as a freshly made 10% aqueous sodium hypochlorite (bleach) solution, within the fume hood for immediate decontamination of equipment and small spills[2][3].
-
Weighing and Transfer : Conduct all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure and odor. Use spatulas and glassware dedicated to this chemical.
-
Reaction Setup : If the compound is to be used in a reaction, ensure the setup is within the fume hood. Any exhaust from the reaction should be passed through a bleach trap to neutralize volatile thiol vapors[2].
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water[5]. Decontaminate all used glassware and equipment by rinsing with or soaking in the prepared bleach solution[3].
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any solid waste, including contaminated gloves, weigh paper, and paper towels, in a clearly labeled, sealed container.
-
Liquid Waste : Neutralize liquid waste containing the thiol by slowly adding it to a stirred bleach solution in the fume hood. The neutralized solution must be disposed of as hazardous waste in accordance with local, state, and federal regulations[2].
-
Contaminated Equipment : Glassware and other equipment should be decontaminated by soaking in a bleach bath for at least 24 hours to ensure complete neutralization of the thiol[3]. After decontamination, the equipment can be washed normally. The bleach bath solution should be disposed of as hazardous waste.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
